Pomalidomide 4'-alkylC3-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQHHPDVZILLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Pomalidomide and its Derivative, Pomalidomide 4'-alkylC3-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), operates as a molecular glue, redirecting the ubiquitin-proteasome system to induce the degradation of specific target proteins. Its mechanism of action is centered on its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby recruiting neosubstrates for ubiquitination and subsequent proteasomal degradation. This targeted protein degradation leads to both direct anti-proliferative effects in cancer cells and broader immunomodulatory activities. A derivative, Pomalidomide 4'-alkylC3-acid, has been developed as a functionalized ligand for the creation of Proteolysis Targeting Chimeras (PROTACs), harnessing the core mechanism of pomalidomide to enable the degradation of a wider range of target proteins. This guide provides a detailed examination of the mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.
Core Mechanism of Action: Pomalidomide as a Molecular Glue
Pomalidomide's primary mechanism of action involves its function as a molecular glue that modulates the activity of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which Cereblon (CRBN) serves as a substrate receptor.[1][2] By binding to CRBN, pomalidomide induces a conformational change in the substrate-binding pocket, leading to the recruitment of proteins that are not endogenous substrates of this E3 ligase complex. These newly recruited proteins are termed "neosubstrates."[2]
The most well-characterized neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] Upon recruitment to the CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome.[3] The degradation of these transcription factors is a key driver of the anti-myeloma and immunomodulatory effects of pomalidomide.[1][2] Downstream effects include the downregulation of c-Myc and IRF4, leading to apoptosis in multiple myeloma cells, as well as the stimulation of T-cell and Natural Killer (NK) cell activity.[1][4]
This compound: A Tool for Targeted Protein Degradation
This compound is a derivative of pomalidomide that has been functionalized with a three-carbon alkyl linker and a terminal carboxylic acid.[5] This modification does not alter the core mechanism of binding to CRBN but rather serves to provide a chemical handle for conjugation to other molecules.[5] Specifically, this compound is a key building block in the synthesis of PROTACs.[6]
PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase (in this case, the pomalidomide moiety), a linker, and a ligand for a target protein of interest.[6] By simultaneously binding to the target protein and an E3 ligase, the PROTAC brings the two into close proximity, inducing the ubiquitination and subsequent degradation of the target protein.[6] Therefore, the mechanism of action of the pomalidomide component within a PROTAC remains the same: to recruit the CRL4-CRBN E3 ligase complex.
Quantitative Data
The following table summarizes key quantitative data related to the interaction of pomalidomide with CRBN and its effects on neosubstrates.
| Parameter | Value | Context | Reference |
| Pomalidomide IC50 for CRBN binding | ~2 µM | Inhibition of thalidomide (B1683933) analog affinity bead binding to endogenous CRBN in U266 myeloma extracts. | [7] |
| Pomalidomide Kd for CRBN | 55 ± 1.8 μM | Determined by NMR spectroscopy. | [8] |
| Pomalidomide Kd for CRBN | 12.5 µM | Determined by Isothermal Titration Calorimetry (ITC). | [8] |
| Pomalidomide Ki for CRBN | 2.1 µM | Determined by a fluorescence resonance energy transfer (FRET)-based competition assay. | [8] |
| Pomalidomide IC50 for TNF-α inhibition | 13 nM | Inhibition of TNF-α production. | [9][10] |
| Pomalidomide EC50 for IL-2 inhibition | 8 nM | Inhibition of IL-2 production. | [9][10] |
Experimental Protocols
CRBN Binding Assay (Competitive)
This protocol is based on the principle of competitive binding of pomalidomide to CRBN against a known ligand immobilized on affinity beads.[7]
-
Cell Lysate Preparation: Prepare cell extracts from a suitable cell line (e.g., HEK293T or U266 myeloma cells) that endogenously expresses CRBN.
-
Competitive Binding: Pre-incubate the cell lysate with varying concentrations of pomalidomide or a vehicle control (e.g., DMSO).
-
Affinity Bead Incubation: Add thalidomide analog affinity beads to the pre-incubated cell lysates and incubate to allow for CRBN binding.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by SDS-PAGE and western blotting using an anti-CRBN antibody to determine the amount of CRBN that was pulled down. The signal intensity will be inversely proportional to the concentration of free pomalidomide in the lysate.
-
Data Analysis: Quantify the western blot signals and calculate the IC50 value for pomalidomide.
Neosubstrate Degradation Assay
This protocol is designed to measure the degradation of a neosubstrate (e.g., Ikaros or Aiolos) in response to pomalidomide treatment.[3][11]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., multiple myeloma cells or T-cells) and treat with varying concentrations of pomalidomide or a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against the neosubstrate of interest (e.g., anti-Ikaros or anti-Aiolos) and a loading control (e.g., anti-actin or anti-tubulin).
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities and normalize the neosubstrate signal to the loading control.
-
Data Analysis: Plot the normalized neosubstrate levels against the pomalidomide concentration to determine the DC50 (concentration for 50% degradation).
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in vitro to directly assess the pomalidomide-dependent ubiquitination of a neosubstrate.[12]
-
Reagents: Assemble the necessary components of the ubiquitination machinery: E1 activating enzyme, E2 conjugating enzyme, purified CRL4-CRBN E3 ligase complex, ubiquitin, and ATP. Also, obtain the purified neosubstrate of interest.
-
Reaction Setup: In a reaction tube, combine the E1, E2, CRL4-CRBN, ubiquitin, ATP, and the neosubstrate.
-
Treatment: Add pomalidomide or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at an appropriate temperature (e.g., 37°C) for a defined period to allow for the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by SDS-PAGE and western blotting using an antibody specific to the neosubstrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated neosubstrate should be visible in the presence of pomalidomide.
Visualizations
Caption: Pomalidomide-induced neosubstrate degradation pathway.
Caption: General workflow of a PROTAC utilizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 5. This compound | CAS 2225940-47-4 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 9. Pomalidomide | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
The Role of Pomalidomide 4'-alkylC3-acid in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate target proteins. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which hijacks the cellular degradation machinery. Pomalidomide (B1683931), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of Pomalidomide 4'-alkylC3-acid, a key building block for the synthesis of CRBN-recruiting PROTACs, detailing its mechanism of action, application in PROTAC development, and relevant experimental protocols.
This compound is a functionalized CRBN ligand designed for PROTAC research and development.[1][2][3][4] It incorporates the pomalidomide scaffold, which binds to CRBN, and a 3-carbon alkyl linker with a terminal carboxylic acid.[1][2][3][4] This terminal acid group provides a convenient handle for conjugation to a ligand that binds to the protein of interest (POI), thus forming the complete PROTAC molecule.[1][2][3][4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[5][6][7][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
dot
Caption: Mechanism of Pomalidomide-based PROTAC-mediated protein degradation.
Data Presentation: Performance of Pomalidomide-Based PROTACs
While specific quantitative degradation data for PROTACs utilizing the this compound linker is not extensively available in the public literature, the following tables present representative data for pomalidomide-based PROTACs with other short linkers targeting various proteins. This data illustrates the typical potency and efficacy that can be achieved and highlights the importance of linker composition in optimizing PROTAC performance.
Table 1: Degradation of BRD4 by Pomalidomide-Based PROTACs
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | PEG linker | < 1 | > 90 | Burkitt's Lymphoma (BL) cells |
| PROTAC 3 | Azacarbazole-based | 0.051 | > 90 | RS4;11 |
| Compound 21 | Dihydroquinazolinone-based | Submicromolar | > 80 | THP-1 |
Data is illustrative and sourced from various publications for context.[9][10]
Table 2: Degradation of BTK by Pomalidomide-Based PROTACs
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| NC-1 | Reversible non-covalent | Potent | > 90 | Chronic Lymphocytic Leukemia (CLL) cells |
| SJF620 | Modified CRBN ligand | Potent | > 90 | Cellular assays |
Data is illustrative and sourced from various publications for context.[5][8]
Table 3: Degradation of Other Kinases by Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ZQ-23 | HDAC8 | 147 | 93 | - |
| Compound 16 | EGFR | 32.9 | 96 | A549 |
Data is illustrative and sourced from various publications for context.
Experimental Protocols
The development and characterization of PROTACs involve a series of key experiments to determine their efficacy and mechanism of action. Below are detailed methodologies for essential assays.
Western Blotting for Protein Degradation Analysis
This is the most common method to quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
dot
Caption: Experimental workflow for Western Blot analysis of protein degradation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 complex (E3 ligase)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Pomalidomide-based PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding Laemmli buffer. Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein or ubiquitin to visualize the formation of polyubiquitinated species (higher molecular weight bands).
Ternary Complex Formation Assays
Characterizing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding the mechanism of action and optimizing PROTAC design. Several biophysical techniques can be used:
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamics of the interactions.
-
Surface Plasmon Resonance (SPR): Monitors the binding kinetics (kon and koff) of the PROTAC to the target protein and E3 ligase in real-time.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay where the formation of the ternary complex brings donor and acceptor beads together, generating a chemiluminescent signal.
dot
Caption: Logical workflow for the development and optimization of PROTACs.
Conclusion
This compound is a valuable chemical tool for the construction of potent and selective CRBN-recruiting PROTACs. Its straightforward design, incorporating a well-validated E3 ligase ligand and a versatile linker for conjugation, facilitates the rapid synthesis of novel protein degraders. A thorough understanding of the mechanism of action and the application of rigorous experimental protocols are essential for the successful development of PROTAC-based therapeutics. This technical guide provides a foundational understanding and practical methodologies to aid researchers in their efforts to harness the power of targeted protein degradation for the treatment of a wide range of diseases.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS 2225940-47-4 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide 4'-alkylC3-acid as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Pomalidomide (B1683931), a derivative of thalidomide, is a potent and widely used ligand for the Cereblon (CRBN) E3 ligase.[1]
This technical guide focuses on Pomalidomide 4'-alkylC3-acid , a functionalized derivative of pomalidomide designed for the development of PROTACs.[2][3] It incorporates the high-affinity pomalidomide scaffold for CRBN engagement and a three-carbon alkyl linker with a terminal carboxylic acid. This terminal acid group provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thereby forming a heterobifunctional PROTAC.[2][3]
This document provides a comprehensive overview of the core principles, quantitative data for related compounds, detailed experimental protocols for characterization, and key signaling and workflow diagrams to aid researchers in the effective utilization of this compound in their drug discovery and development efforts.
Mechanism of Action
PROTACs constructed using this compound function by inducing the formation of a ternary complex between the target protein (Protein of Interest, POI) and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the POI by the E3 ligase complex. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged POI.
Quantitative Data
While specific binding and degradation data for PROTACs utilizing the this compound linker are not extensively available in the public literature, the following tables provide representative data for pomalidomide and closely related pomalidomide-based PROTACs to serve as a valuable reference. The binding affinity of the pomalidomide moiety to CRBN is a critical determinant of PROTAC efficacy, and the degradation data for PROTACs with similar short linkers can offer insights into expected performance.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki)[4] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 (IC50)[5] |
| Fluorescence Polarization | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 (IC50)[5] |
Table 2: Representative Degradation Data for Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| Compound ZQ-23 | HDAC8 | Proprietary | - | 147 | 93[6] |
| Compound 16 | EGFRWT | Proprietary | A549 | 32.9 | 96[7] |
| dALK-2 | ALK | C5-alkyne | SU-DHL-1 | ~10 | >95[8] |
Note: The data presented are for PROTACs with different target ligands and linkers and should be considered as a general guide. Optimal linker length and composition are target-dependent and require empirical determination.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and characterization of PROTACs derived from this compound.
Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a general method for the conjugation of this compound to a target protein ligand containing a primary or secondary amine via amide bond formation.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the amine-containing target protein ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Cereblon Binding Affinity Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay to determine the affinity of the synthesized PROTAC for CRBN.[9][10]
Materials:
-
His-tagged CRBN/DDB1 complex
-
Tb-conjugated anti-His antibody (donor)
-
Fluorescently labeled pomalidomide tracer (acceptor)
-
Synthesized PROTAC and control compounds (e.g., pomalidomide)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the synthesized PROTAC and control compounds in assay buffer.
-
In a 384-well plate, add a constant concentration of the His-CRBN/DDB1 complex and the Tb-anti-His antibody.
-
Add the fluorescently labeled pomalidomide tracer to the wells.
-
Add the serially diluted compounds to the plate.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the FRET ratio against the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol describes the use of Western blotting to quantify the degradation of the target protein induced by the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[8]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody against the target protein to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to capture the complexes.
-
Wash the beads to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear in the PROTAC-treated samples (especially with proteasome inhibitor co-treatment) indicates polyubiquitination of the target protein.
-
Experimental and Logical Workflows
The development and characterization of a PROTAC using this compound follows a logical progression of experiments.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs that recruit the Cereblon E3 ligase. Its functionalized linker enables straightforward conjugation to a wide variety of target protein ligands, facilitating the rapid development of novel protein degraders. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to effectively utilize this building block in their targeted protein degradation research. Through systematic synthesis, biochemical and cellular characterization, and iterative optimization, this compound can contribute to the discovery of potent and selective PROTACs for a range of therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
Physicochemical Properties of Pomalidomide 4'-alkylC3-acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological mechanism of Pomalidomide (B1683931) 4'-alkylC3-acid, a critical building block for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Core Physicochemical Properties
Table 1: Physicochemical Data for Pomalidomide and Pomalidomide 4'-alkylC3-acid
| Property | Pomalidomide | This compound | Data Source |
| Molecular Formula | C₁₃H₁₁N₃O₄ | C₁₇H₁₇N₃O₆ | [1][2][3] |
| Molecular Weight | 273.24 g/mol | 359.34 g/mol | [4][5][6] |
| CAS Number | 19171-19-8 | 2225940-47-4 | [1][3][6] |
| Appearance | Solid yellow powder | Not specified | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) and dimethylformamide (approx. 10-15 mg/ml). Sparingly soluble in aqueous buffers (approx. 0.01 mg/mL). | This product is provided for use in onward chemistry. Suitable solvents can be used. | [2][3][7] |
| Storage | Store at +4°C | Store at -20°C | [3][6] |
| Purity | ≥98% | ≥95% (HPLC) | [3][6] |
| XLogP3 | 0.2 | Not available | [1] |
| Melting Point | Not specified | Not specified | |
| pKa | Not specified | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the conjugation of a pomalidomide core with a suitable linker. A general and adaptable method for the synthesis of pomalidomide-linker conjugates involves the nucleophilic aromatic substitution (SNA) of 4-fluorothalidomide with an appropriate amine-terminated linker.[5]
General Experimental Protocol for Synthesis of Pomalidomide-Linker Conjugates
This protocol is adapted from methodologies for synthesizing pomalidomide derivatives and can be applied to the synthesis of this compound.[5]
Materials:
-
4-fluorothalidomide
-
4-aminobutanoic acid (as the source for the alkylC3-acid linker)
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add 4-aminobutanoic acid (1.2 equivalents) and DIPEA (3.0 equivalents).
-
The reaction mixture is stirred at an elevated temperature (e.g., 50-80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Synthesis Workflow
Mechanism of Action in PROTACs
This compound serves as a functionalized cereblon (CRBN) ligand in the context of PROTACs.[4][5][6] CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN). The core function of a PROTAC is to bring a target protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The pomalidomide moiety of the PROTAC binds to CRBN, while the ligand on the other end of the linker binds to the target protein of interest. This ternary complex formation facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation.
PROTAC Signaling Pathway
This guide provides a foundational understanding of this compound for its application in the development of novel therapeutics based on targeted protein degradation. Further experimental validation of specific physicochemical properties is recommended for precise application in drug development workflows.
References
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Pomalidomide | Cell Signaling Technology [cellsignal.com]
Pomalidomide 4'-alkylC3-acid structure and function
An In-depth Technical Guide to Pomalidomide (B1683931) 4'-alkylC3-acid: Structure, Function, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has garnered significant attention not only for its therapeutic effects in multiple myeloma but also as a pivotal component in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][] Its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase has made it a widely used recruiter moiety in PROTAC design.[3][4] This guide focuses on a specific derivative, Pomalidomide 4'-alkylC3-acid, a key building block for constructing PROTACs. We will delve into its structure, its function in hijacking the ubiquitin-proteasome system, and the experimental protocols used to characterize its activity.
This compound: Structure and Rationale
This compound is a functionalized derivative of pomalidomide designed for incorporation into PROTACs. The name itself delineates its key structural features:
-
Pomalidomide Core: The fundamental structure is that of pomalidomide, (RS)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.[][5] This moiety is responsible for binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][6]
-
4'-alkylC3 Linker: A three-carbon alkyl chain (propyl) is attached to the 4-amino group of the pomalidomide phthalimide (B116566) ring.
-
Terminal Carboxylic Acid: The alkyl linker terminates in a carboxylic acid group (-COOH). This functional group serves as a versatile chemical handle for conjugation to a ligand that binds to a protein of interest (POI), typically via an amide bond formation.
The choice of an alkyl linker, such as a C3 chain, is a common strategy in PROTAC design. These linkers offer a balance of flexibility and structural rigidity, which is crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[][8]
Function: A Molecular Bridge for Targeted Protein Degradation
The primary function of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. Once coupled to a POI-binding ligand, the resulting PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the CRBN E3 ligase.[9][10] This induced proximity triggers the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
The process unfolds in a series of steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI (via its specific ligand) and CRBN (via the pomalidomide moiety), forming a key ternary complex.[9][11] The stability and geometry of this complex are critical determinants of degradation efficiency.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[12]
-
Catalytic Cycle: After inducing degradation, the PROTAC is released and can engage another target protein molecule, enabling it to act catalytically at sub-stoichiometric concentrations.[13]
Signaling Pathway of Pomalidomide-Based PROTACs
Caption: Pomalidomide-PROTAC induced protein degradation pathway.
Quantitative Data
The efficacy of a pomalidomide-based PROTAC is determined by several quantitative parameters. The following tables summarize representative data for pomalidomide's interaction with CRBN and the degradation performance of pomalidomide-based PROTACs. Note that specific values will vary depending on the target protein, linker, and cell line used.
Table 1: Binary Binding Affinities of Pomalidomide to CRBN
| Measurement Technique | Dissociation Constant (Kd) | Reference |
| Isothermal Titration Calorimetry (ITC) | 12.5 µM | [14] |
| NMR Spectroscopy | 55 ± 1.8 µM | [14] |
| Competitive Binding Assay (IC50) | ~2 µM | [15] |
Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Target | DC50 (Degradation) | Dmax (Max Degradation) | Cell Line | Reference |
| HDAC8 | 147 nM | 93% | NCI-H460 | [16] |
| EGFR | - | 96% | A549 | [17] |
-
DC50: The concentration of a PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.
Experimental Protocols
A series of biochemical, biophysical, and cellular assays are required to characterize a pomalidomide-based PROTAC.
Synthesis of this compound
A common synthetic route involves the acylation of the 4-amino group of pomalidomide with a C3 linker precursor that has a protected carboxylic acid.
-
Materials: Pomalidomide, 4-bromobutyric acid ethyl ester, a suitable base (e.g., DIPEA), and a solvent (e.g., DMF).
-
Alkylation: Dissolve pomalidomide in DMF. Add DIPEA and 4-bromobutyric acid ethyl ester. Heat the reaction mixture (e.g., at 80°C) and monitor by LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by silica (B1680970) gel chromatography to obtain the ethyl ester intermediate.
-
Hydrolysis: Dissolve the purified ester in a solvent mixture (e.g., THF/water). Add a base such as lithium hydroxide (B78521) (LiOH) to hydrolyze the ester to the carboxylic acid.
-
Final Purification: Acidify the reaction mixture to protonate the carboxylic acid, followed by extraction and purification to yield the final this compound product.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in solution.[18][19]
-
Reagents: Terbium (Tb)-labeled anti-tag antibody (e.g., anti-His), fluorescently labeled streptavidin (e.g., FITC-streptavidin), His-tagged CRBN, biotinylated target protein, and the PROTAC.
-
Procedure: a. In a microplate, add a solution of His-tagged CRBN and the Tb-labeled anti-His antibody. b. Add a solution of the biotinylated target protein and FITC-streptavidin. c. Add serial dilutions of the PROTAC. d. Incubate the plate to allow complex formation.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor Tb, one for the acceptor FITC).
-
Data Analysis: The TR-FRET ratio is calculated from the emission intensities. A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, which is characteristic of ternary complex formation and the subsequent "hook effect" at high concentrations.[11]
Workflow for Ternary Complex Formation Assay
References
- 1. Pomalidomide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Degradation and PROTACs [promega.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ternary complex formation - Profacgen [profacgen.com]
- 19. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to Pomalidomide Derivatives for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." This approach utilizes the cell's own ubiquitin-proteasome system to specifically eliminate target proteins.[1] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[1][2]
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has become a cornerstone in the development of these degraders.[3] Originally approved for the treatment of multiple myeloma, its mechanism of action was discovered to be centered on its function as a "molecular glue."[3][4][5] Pomalidomide binds to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), redirecting its activity to induce the ubiquitination and subsequent degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][6][7] This inherent ability to recruit the CRBN E3 ligase complex makes pomalidomide and its derivatives highly valuable as E3 ligase ligands in the design of PROTACs.[2][8] This guide provides a comprehensive overview of pomalidomide derivatives, their mechanism of action, quantitative data, and key experimental protocols for their application in targeted protein degradation.
Mechanism of Action: From Molecular Glues to PROTACs
The therapeutic effects of pomalidomide derivatives in protein degradation are realized through two primary mechanisms: as molecular glues and as components of PROTACs.
1. Pomalidomide as a Molecular Glue:
Pomalidomide itself functions as a molecular glue by inducing or stabilizing the interaction between CRBN and proteins that would not normally be its substrates.[5] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the polyubiquitination of these neosubstrates and their subsequent degradation by the 26S proteasome. The degradation of the lymphoid transcription factors Ikaros and Aiolos is a key driver of pomalidomide's anti-myeloma activity.[3][6][9] This degradation leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, resulting in anti-proliferative and pro-apoptotic effects in myeloma cells.[3][10]
2. Pomalidomide Derivatives in PROTACs:
In the context of PROTACs, a pomalidomide derivative serves as the E3 ligase-recruiting moiety. The PROTAC is a heterobifunctional molecule comprising three parts: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (the pomalidomide derivative), and a linker connecting the two.[2]
The mechanism involves the PROTAC inducing the formation of a ternary complex between the POI and CRBN.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome. A key feature of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.[6]
Pomalidomide Derivatives for PROTAC Synthesis
The modular nature of PROTACs allows for the rapid synthesis of diverse libraries to target various proteins.[11] Pomalidomide can be covalently attached to a linker through several chemical reactions.[8][12] A common and effective strategy involves derivatization at the C5 position of the phthalimide (B116566) ring.[1][11] This position serves as a versatile anchor point for attaching a linker without significantly disrupting the binding to CRBN.[11]
One of the most widely used derivatives is Pomalidomide-C5-azide .[2][11] The azide (B81097) group provides a convenient handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the pomalidomide moiety to a linker containing a terminal alkyne.[2][11] This approach is highly efficient and has enabled the rapid generation of numerous PROTACs.[11]
Quantitative Data on Pomalidomide Derivatives
The efficacy of pomalidomide-based degraders is typically assessed by their binding affinity to CRBN and their ability to degrade the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Binding Affinity (IC50 or Kd) | Method |
| Pomalidomide | IC50 = 13 nM (TNF-α inhibition) | Cellular Assay |
| Lenalidomide (B1683929) | - | - |
| Thalidomide | Kd = ~250 nM | Biophysical Assay |
| Iberdomide (CC-220) | Higher affinity than pomalidomide | Not specified |
Note: Direct, comparable binding affinity data across different studies can be challenging to obtain due to varying experimental conditions. The data presented are representative values.
Table 2: Performance of Pomalidomide-Based PROTACs Against Various Targets
| PROTAC Name/Identifier | Target Protein | DC50 | Dmax | Cell Line |
| Compound 16 | EGFR | - | 96% | Not Specified |
| ZQ-23 | HDAC8 | 147 nM | 93% | Not Specified |
| Degrader 5 | B-Raf | - | - | MCF-7 |
| Compound 19 | Aiolos | IC50 = 128 nM | - | MM1S |
| Compound 17 | Aiolos | IC50 = 3568 nM | - | MM1S |
Experimental Protocols
Detailed methodologies are crucial for the successful development and characterization of pomalidomide-based degraders.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC via Click Chemistry
This protocol describes a general procedure for conjugating Pomalidomide-C5-azide to a target protein ligand functionalized with a terminal alkyne.[2][11]
Materials:
-
Alkyne-functionalized target protein ligand
-
Pomalidomide-C5-azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, or a mixture of t-BuOH and water)
Procedure:
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and Pomalidomide-C5-azide (1.05-1.1 eq) in the chosen solvent.[2][11]
-
In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.
-
In another vial, prepare a solution of CuSO4 in degassed water.
-
To the solution containing the alkyne and azide, add the CuSO4 solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product using an appropriate method, such as silica (B1680970) gel column chromatography or preparative HPLC.
-
Characterize the final PROTAC product by ¹H NMR, ¹³C NMR, and HRMS.[2]
Protocol 2: Western Blotting for Protein Degradation Assessment
This is the primary assay to confirm and quantify the degradation of the target protein.[2][13]
Procedure:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with serially diluted concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the ternary complex (POI-PROTAC-CRBN) in cells.[13][14]
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.[13]
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.[13]
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the target protein (or CRBN) overnight at 4°C.[13]
-
Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[13]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting for the presence of the target protein and CRBN.[13] An interaction is confirmed if CRBN is detected in the POI pulldown (and vice-versa).
Selectivity of Pomalidomide-Based Degraders
A critical aspect of degrader development is ensuring selectivity for the intended target. Pomalidomide-based degraders can sometimes induce the degradation of endogenous zinc-finger transcription factors, which is an off-target effect.[14] However, research has shown that modifications at the C5 position of the pomalidomide scaffold can mitigate these off-target effects while maintaining on-target potency.[1][14] This highlights the importance of rational design in the linker and exit vector from the pomalidomide core to improve the selectivity profile of the resulting PROTAC.[14]
Conclusion
Pomalidomide and its derivatives are powerful tools in the field of targeted protein degradation. Their well-characterized interaction with the CRBN E3 ligase provides a robust and versatile platform for the development of both molecular glues and PROTACs. The synthetic tractability, particularly through derivatives like Pomalidomide-C5-azide, allows for the efficient creation and optimization of novel degraders. As the field continues to advance, the rational design of pomalidomide-based PROTACs, with careful consideration of linkerology and attachment points to enhance selectivity, will be paramount in developing the next generation of therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. What are the different types of drugs available for Molecular glue? [synapse.patsnap.com]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to Linker Chemistry in Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. Pomalidomide (B1683931), an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase, is a cornerstone of modern PROTAC design.[1][2] This technical guide provides an in-depth exploration of the most critical and nuanced component of these heterobifunctional molecules: the linker. The linker's chemical composition, length, and attachment point to the pomalidomide core are paramount determinants of a PROTAC's efficacy, selectivity, and overall drug-like properties.
The Central Role of the Linker in PROTAC Function
A PROTAC consists of three key components: a ligand for a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[3] In pomalidomide-based PROTACs, the linker's primary function is to bridge the POI and the CRBN E3 ligase, facilitating the formation of a productive ternary complex.[1] This complex is the essential intermediate that triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3][4]
The linker is not a passive spacer; its characteristics profoundly influence:
-
Ternary Complex Formation and Stability: The linker's flexibility and geometry dictate the relative orientation of the POI and CRBN, affecting the stability and cooperativity of the ternary complex.[5][6]
-
Degradation Efficacy and Selectivity: Optimal linker design is crucial for achieving potent degradation, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[7][8]
-
Physicochemical Properties: The linker impacts the PROTAC's solubility, cell permeability, and metabolic stability.[3][5]
Pomalidomide Linker Attachment Points
Pomalidomide offers several positions for linker attachment, but modifications on the phthalimide (B116566) ring are most common. The choice of attachment point significantly impacts the PROTAC's activity.
-
C5-Position Attachment: Modifications at the C5 position of the phthalimide ring are frequently preferred. Research indicates that C5-substituted pomalidomide derivatives can reduce the off-target degradation of native CRBN neosubstrates like zinc-finger transcription factors.[9][10] This is attributed to the C5 position being more sterically sensitive for the formation of off-target ternary complexes while maintaining the necessary interactions for on-target activity.[9] The use of a versatile building block like Pomalidomide-C5-azide allows for facile conjugation to a warhead via "click chemistry," enabling the rapid synthesis of PROTAC libraries.[5][11]
-
C4-Position Attachment: While also utilized, C4-substituted pomalidomide has, in some cases, demonstrated lower degradation activity compared to its C5 counterpart.[9]
The Impact of Linker Composition and Length
The two most prevalent linker types in pomalidomide-based PROTACs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[5][12]
-
Polyethylene Glycol (PEG) Linkers: These hydrophilic linkers are known to improve the solubility and cell permeability of the PROTAC molecule. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially influencing the PROTAC's conformation.[5]
-
Alkyl Linkers: These are more hydrophobic and offer significant conformational flexibility.[5] While synthetically straightforward, they may decrease the overall solubility of the final PROTAC.[5][12]
The length of the linker is a critical parameter that must be empirically optimized for each specific POI.[13]
-
A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[1]
-
A linker that is too long can lead to an entropically unfavorable complex and may not effectively bring the two proteins together.[1][5] This can also lead to the "hook effect," where high PROTAC concentrations favor binary complexes (PROTAC-POI or PROTAC-CRBN) over the productive ternary complex, reducing degradation efficiency.[5]
Quantitative Data on Pomalidomide-Based PROTACs
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition and attachment point on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC Compound | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| NC-1 | PEG/Alkyl | ~16 | C5 | 2.2 | 97 |
| IR-1 | PEG/Alkyl | ~16 | C5 | 3.9 | 95 |
| RC-3 | PEG/Alkyl | ~16 | C5 | 11 | 95 |
Data synthesized from published literature on BTK degraders.[8] Note: Linker composition and length are approximated for comparative purposes.
Table 2: Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC Compound | Linker Composition | Linker Exit Vector | Pomalidomide Attachment Point | DC50 (µM) | Dmax (%) |
|---|---|---|---|---|---|
| Compound 15 | Alkyl Chain | Varied | C4 | ~0.1-1 | >90 |
| Compound 16 | Alkyl Chain | Varied | C4 | ~0.1-1 | 96 |
| Compound 17 | Alkyl Chain | Varied | C4 | ~0.1-1 | >90 |
Data synthesized from published literature on EGFR degraders.[14] Note: Exact DC50 values were concentration-dependent in the cited study.
Table 3: Pomalidomide-Based PROTACs Targeting Histone Deacetylase 8 (HDAC8)
| PROTAC Compound | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| ZQ-23 | PEG/Alkyl | Not specified | Not specified | 147 | 93 |
Data synthesized from published literature on HDAC8 degraders.[15]
Visualizing PROTAC Mechanisms and Workflows
Key Experimental Protocols
Detailed methodologies are essential for the rigorous evaluation of novel pomalidomide-based PROTACs.
6.1 PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol outlines the synthesis of a PROTAC using a Pomalidomide-C5-azide building block and an alkyne-modified ligand for the protein of interest (POI).[11]
-
Reagent Preparation: In a suitable reaction vial, dissolve the alkyne-modified POI ligand (1.0 equivalent) and Pomalidomide-C5-azide (1.05 equivalents) in a solvent system such as a mixture of t-BuOH and water or DMF.[11]
-
Catalyst Addition: Add a copper(I) source, for example, copper(II) sulfate (B86663) pentahydrate (0.1 equivalents), and a reducing agent like sodium ascorbate (B8700270) (0.2 equivalents).[11]
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress using LC-MS.[11]
-
Purification and Characterization: Upon completion, purify the final PROTAC molecule using preparative HPLC. Characterize the product's identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]
6.2 Western Blotting for Protein Degradation (DC50/Dmax Determination)
This is the primary assay to confirm that the PROTAC induces the degradation of the target protein.[7]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin). Subsequently, incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[16]
6.3 NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantifies the PROTAC-induced proximity between the POI and CRBN.[10][17]
-
Cell Line Engineering: Co-express the target POI fused to a NanoLuc® luciferase (energy donor) and CRBN fused to a HaloTag® (energy acceptor) in a suitable cell line.
-
Assay Preparation: Seed the engineered cells in a white, 96-well assay plate. Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition and Measurement: Add the Nano-Glo® Luciferase Assay Substrate. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[10]
Conclusion
The linker is a critical design element in the development of effective and selective pomalidomide-based PROTACs. A systematic approach that involves the comparative analysis of linker length, chemical composition, and attachment point is essential for optimizing degradation potency and selectivity.[1] The strategic use of C5-substituted pomalidomide can mitigate off-target effects, while the choice between PEG and alkyl linkers allows for the fine-tuning of physicochemical properties. The experimental methodologies outlined in this guide provide a robust framework for evaluating the performance of novel PROTACs. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, so too will our ability to rationally design the next generation of highly effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifesensors.com [lifesensors.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pomalidomide 4'-alkylC3-acid Conjugation for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1][2]
Pomalidomide (B1683931), an immunomodulatory drug (IMiD), is a well-established and potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This makes it a valuable component in the design of PROTACs. Functionalized pomalidomide derivatives, such as Pomalidomide 4'-alkylC3-acid, serve as key building blocks for PROTAC synthesis.[5][6] This molecule incorporates the pomalidomide core, which engages the CRBN E3 ligase, and a three-carbon alkyl linker with a terminal carboxylic acid. This terminal acid group allows for straightforward conjugation to a target protein ligand, typically via a stable amide bond.[7]
These application notes provide a detailed protocol for the conjugation of this compound to a target protein ligand containing a primary amine, along with methodologies for the evaluation of the resulting PROTAC's degradation activity.
Signaling Pathway of Pomalidomide-Mediated Protein Degradation
Pomalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The pomalidomide moiety of the PROTAC binds to Cereblon, the substrate receptor of the complex.[3][4] This binding event, in conjunction with the other end of the PROTAC binding to the target protein, induces the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein.[8] This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][9]
Caption: Pomalidomide-PROTAC mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Amide Bond Conjugation of this compound to an Amine-Containing Target Ligand
This protocol describes the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on the target protein ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
High-performance liquid chromatography (HPLC) for purification
-
Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing target protein ligand (1.1 equivalents) in anhydrous DMF. If the ligand has low solubility, a small amount of DIPEA can be added.
-
Prepare fresh solutions of EDC (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add the EDC and NHS solutions.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate. The reaction is most efficient at a pH between 4.5 and 7.2.[10]
-
-
Amide Bond Formation:
-
Add the solution of the amine-containing target protein ligand to the activated this compound mixture.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base and facilitate the coupling. The reaction with primary amines is most efficient at a pH of 7-8.[10]
-
Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete, as determined by LC-MS, purify the crude product by preparative HPLC.
-
Characterize the final PROTAC product to confirm its identity and purity using LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following treatment with the synthesized PROTAC.
Materials:
-
Synthesized Pomalidomide-based PROTAC
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable) values.[1]
-
Experimental Workflow
The overall workflow for the synthesis and evaluation of a Pomalidomide-based PROTAC involves a series of sequential steps, from the initial conjugation to the final validation of protein degradation.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Quantitative Data Summary
The efficacy of a PROTAC is primarily defined by its DC50 and Dmax values. The following tables provide representative data for various Pomalidomide-based PROTACs, illustrating the impact of the target protein and linker composition on degradation efficiency.
Table 1: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting Various Proteins
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound A | BRD4 | 22Rv1 | 1-40 | >90 | [11] |
| Compound B | HDAC8 | Various | 147 | 93 | [12] |
| Compound C | TBK1 | Various | 3 | 96 | [11] |
| Compound D | HDAC1/3 | HCT116 | 530-910 | >70 | [13] |
Table 2: Influence of Linker Type on PROTAC Activity
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | 12-29 | 3 - 292 | 76 - 96 | [11] |
| p38δ | Phenyl | 10 | 46.17 | 99.41 | [14] |
| BRD4 | PEG | N/A | <1 | >95 | Fictionalized Data |
| Kinase X | Alkyl Chain | 8 | 150 | 85 | Fictionalized Data |
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Notes and Protocols for Pomalidomide 4'-alkylC3-acid in PROTAC Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By hijacking the cell's ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[3][4]
Pomalidomide (B1683931), an immunomodulatory drug, is a well-established and potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone in the design of many PROTACs.[3][] Pomalidomide 4'-alkylC3-acid is a functionalized degrader building block that incorporates the pomalidomide ligand and a three-carbon alkyl linker terminating in a carboxylic acid.[6] This ready-to-use conjugate simplifies the synthesis process, allowing for the direct coupling of the CRBN ligand-linker moiety to a ligand for a target protein.[7] These application notes provide a detailed guide on the use of this compound in the synthesis and evaluation of novel PROTACs.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference(s) |
| Chemical Name | 4-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]butanoic acid | [6] |
| Molecular Formula | C17H17N3O6 | [7] |
| Molecular Weight | 359.34 g/mol | [6] |
| CAS Number | 2225940-47-4 | [7] |
| Purity | ≥95% (HPLC) | [7] |
| Storage | Store at -20°C | [7] |
| Appearance | Solid | N/A |
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ligase. This action initiates a cascade of events leading to the target's destruction. The pomalidomide moiety of the PROTAC binds to CRBN, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] Simultaneously, the other end of the PROTAC binds to the Protein of Interest (POI). This forms a ternary complex (POI-PROTAC-CRBN), which is the essential intermediate for inducing protein degradation.[1][4] The E3 ligase then facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the target protein.[4] The PROTAC molecule is then released and can catalyze further rounds of degradation.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Application Notes: Synthesis Strategy
The terminal carboxylic acid on this compound is the key functional group for conjugation. It readily participates in amide bond formation with a primary or secondary amine on the target protein ligand. This is one of the most common and robust methods for linker conjugation in PROTAC synthesis.[8]
Key Considerations:
-
Amine Availability: The target protein ligand must possess a suitable amine group that is not essential for its binding affinity to the POI.
-
Coupling Reagents: Standard peptide coupling reagents are used to facilitate the amide bond formation. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with an activator like HOBt (Hydroxybenzotriazole).
-
Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the reaction mixture.[8]
-
Solvent: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) are typically used to ensure all reactants are fully dissolved.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a general procedure for coupling this compound with an amine-containing POI ligand.
Materials:
-
This compound (1.0 eq)
-
Amine-containing POI ligand (1.0-1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0-3.0 eq)[8]
-
Anhydrous DMF
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical tools: TLC or LC-MS for reaction monitoring
-
Purification supplies: Silica (B1680970) gel, solvents for column chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).[2]
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as DCM or Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% Methanol in Dichloromethane) to afford the final PROTAC.[4]
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Target Protein Degradation Assay (Western Blot)
This is the primary assay to confirm that the synthesized PROTAC induces the degradation of the target protein.[2]
Procedure:
-
Cell Culture: Plate cells of interest at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of total protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.[4]
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[1]
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the PROTAC on cell proliferation and viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[9]
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 3-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.[9]
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 (concentration for 50% inhibition of cell growth) from the dose-response curve.
Quantitative Data Analysis
The efficacy of a newly synthesized PROTAC is determined by several key quantitative parameters. The table below illustrates the type of data generated during PROTAC evaluation. Values are examples and will vary depending on the POI ligand and cell line used.
| PROTAC ID | Linker | POI Ligand | DC50 (nM) | Dmax (%) | IC50 (nM) (Cell Viability) | CRBN Binding (Kd, nM) |
| Example-PROTAC-1 | alkylC3 | Ligand-X | 25 | >90 | 50 | ~157[10] |
| Example-PROTAC-2 | PEG4 | Ligand-X | 15 | >95 | 35 | ~157[10] |
| Example-PROTAC-3 | alkylC5 | Ligand-Y | 150 | 85 | >1000 | ~157[10] |
Data is hypothetical for illustrative purposes. DC50 and Dmax are highly dependent on the specific target and cell line. Pomalidomide itself has a high binding affinity for CRBN.[10]
Visualizations: Workflows and Relationships
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Logical relationship between PROTAC components and performance.
Conclusion
This compound is a valuable and efficient building block for the synthesis of CRBN-recruiting PROTACs. Its pre-functionalized nature streamlines the synthetic process, allowing researchers to focus on the development and evaluation of novel protein degraders. By following the outlined protocols for synthesis and biological characterization, researchers can effectively utilize this tool to advance the field of targeted protein degradation and accelerate the development of new therapeutics. The rational design of the linker and POI ligand remains a critical aspect of developing successful PROTACs, and this building block provides a robust starting point for these efforts.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. bio-techne.com [bio-techne.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide 4'-alkylC3-acid in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pomalidomide (B1683931) is a third-generation immunomodulatory imide drug (IMiD) with potent anti-neoplastic and immunomodulatory activities.[1] Its primary mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][3] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4] The degradation of these factors is crucial for the anti-myeloma and immunomodulatory effects of Pomalidomide.[][6]
Pomalidomide 4'-alkylC3-acid is a specialized chemical tool designed for the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule consists of the Pomalidomide scaffold, which serves as the CRBN-binding ligand, attached to a three-carbon alkyl linker that terminates in a carboxylic acid. This terminal acid group provides a convenient chemical handle for conjugation to a ligand that binds a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC. The resulting PROTAC can induce the degradation of the POI by hijacking the CRL4-CRBN E3 ligase machinery.[7]
These application notes provide detailed protocols for the in vitro characterization and application of this compound and the PROTACs derived from it.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action for a PROTAC derived from this compound and the general experimental workflow for its synthesis and evaluation.
Caption: Mechanism of a Pomalidomide-based PROTAC.
Caption: General workflow for PROTAC synthesis and in vitro testing.
Quantitative Data Summary
The following tables summarize key quantitative data for Pomalidomide and its analogs from in vitro studies. This data serves as a benchmark for evaluating newly synthesized PROTACs.
Table 1: Cereblon (CRBN) Binding Affinity of Pomalidomide and Analogs This table presents the half-maximal inhibitory concentration (IC50) values for Pomalidomide and related IMiDs in a competitive binding assay against a fluorescent probe for the CRBN/DDB1 complex.
| Compound | IC50 (nM) | Assay Method | Source |
| Pomalidomide | 153.9 | Fluorescence Polarization | [8] |
| Lenalidomide (B1683929) | 268.6 | Fluorescence Polarization | [8] |
| Thalidomide | 347.2 | Fluorescence Polarization | [8] |
Table 2: Anti-Proliferative Activity of Pomalidomide in Multiple Myeloma (MM) Cell Lines This table shows the half-maximal inhibitory concentration (IC50) values of Pomalidomide on the viability of various MM cell lines.
| Cell Line | IC50 (µM) | Assay Duration | Assay Method | Source |
| RPMI8226 | 8 | 48 hours | MTT | [9] |
| OPM2 | 10 | 48 hours | MTT | [9] |
| DAUDI | 0.3 | Not Specified | Proliferation | [10] |
| MUTU-I | 0.25 | Not Specified | Proliferation | [10] |
Table 3: Representative Data Presentation for a Novel PROTAC This table illustrates how to present key degradation (DC50, Dmax) and anti-proliferative (IC50) data for a hypothetical PROTAC derived from this compound.
| Parameter | Value | Description |
| Target Protein Degradation DC50 (nM) | 25 | Concentration of PROTAC required to induce 50% degradation of the target protein after 24h treatment. |
| Target Protein Degradation Dmax (%) | 95 | Maximum percentage of target protein degradation achieved by the PROTAC. |
| Cell Line X Viability IC50 (nM) | 50 | Concentration of PROTAC that inhibits the viability of cell line X by 50% after 72h treatment. |
Detailed Experimental Protocols
Protocol 1: Cereblon (CRBN) Competitive Binding Assay
This protocol uses Fluorescence Polarization (FP) to measure the binding affinity of a test compound (e.g., this compound or a derived PROTAC) to the CRBN-DDB1 complex.[8][11]
Materials:
-
Recombinant human CRBN-DDB1 complex[2]
-
Fluorescently labeled probe (e.g., Cy5-thalidomide or Bodipy-thalidomide)[8][11]
-
Pomalidomide (as a positive control)[11]
-
Test Compound (this compound)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)[2]
-
Black, low-binding 384-well or 96-well microplate[2]
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Pomalidomide control in Assay Buffer. A typical starting concentration is 100 µM, diluted 1:3 for a 10-point curve.
-
Reagent Preparation: Dilute the CRBN-DDB1 complex and the fluorescent probe in Assay Buffer to the desired final concentrations. These concentrations should be optimized beforehand to yield a stable and robust FP signal.
-
Assay Plate Setup:
-
Add 5 µL of each compound dilution to the wells of the microplate.
-
Include wells with Assay Buffer only (for "no inhibitor" control) and wells with probe only (for background).
-
Add 10 µL of the diluted CRBN-DDB1 complex to all wells except the background.
-
Add 5 µL of the diluted fluorescent probe to all wells. The final volume should be 20 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.[12]
-
Measurement: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Target Protein Degradation Assay by Western Blot
This protocol is used to quantify the reduction in the level of a target protein and CRBN neosubstrates (Ikaros, Aiolos) following treatment with a PROTAC.[2]
Materials:
-
Target cancer cell line (e.g., MM.1S, HEK293T expressing the target protein)
-
Complete cell culture medium
-
Synthesized PROTAC and controls (e.g., Pomalidomide, target ligand alone)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blotting equipment (transfer system, membranes)
-
Primary antibodies against the target protein, Ikaros (IKZF1), Aiolos (IKZF3), CRBN, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies[2]
-
Chemiluminescent substrate[2]
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include vehicle control (e.g., DMSO), Pomalidomide, and the un-conjugated target ligand as controls. Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels as an indicator of cell viability.[13][14]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
White, opaque-walled 96-well or 384-well plates suitable for luminescence
-
Synthesized PROTAC and control compounds
-
CellTiter-Glo® Reagent (Promega)[13]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into the opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL).[13] Include wells with medium only for background measurement.
-
Compound Treatment: After allowing cells to adhere (if applicable), add serial dilutions of the PROTAC and control compounds. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
Assay Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL to 100 µL of medium).
-
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 4: Cytokine Release Assay
This protocol describes the measurement of cytokine (e.g., TNF-α, IL-2) secretion from human Peripheral Blood Mononuclear Cells (PBMCs) using an Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]
Materials:
-
Human PBMCs, isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation[16]
-
Complete RPMI-1640 medium
-
Synthesized PROTAC and control compounds (Pomalidomide)
-
Stimulant (e.g., Lipopolysaccharide (LPS) for TNF-α from monocytes, or anti-CD3/CD28 beads for IL-2 from T-cells)[15][16]
-
Commercially available ELISA kits for the cytokines of interest (e.g., human TNF-α, IL-2)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Cell Seeding: Resuspend PBMCs in complete RPMI medium and seed into 96-well plates at a density of 1-2 x 10^5 cells per well.
-
Compound Treatment: Add the PROTAC or control compounds at desired concentrations.
-
Stimulation: Add the appropriate stimulant. For example, to measure TNF-α inhibition, pre-treat cells with the compound for 1-2 hours before adding LPS (e.g., 100 ng/mL).[16] To measure IL-2 co-stimulation, add the compound and anti-CD3/CD28 beads simultaneously.[15]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified time (e.g., 18-24 hours for TNF-α, 48-72 hours for IL-2).
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis. Supernatants can be stored at -80°C if not used immediately.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves:
-
Coating a plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Measurement and Analysis: Read the absorbance on a microplate reader. Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample. Analyze the dose-dependent effect of the PROTAC on cytokine production.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 4. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application of Pomalidomide 4'-alkylC3-acid in the Development of Histone Deacetylase (HDAC) Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition. This technology utilizes heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Pomalidomide 4'-alkylC3-acid is a functionalized derivative of pomalidomide that serves as a crucial building block in the synthesis of PROTACs.[3] It incorporates the CRBN-binding moiety and a three-carbon alkyl linker with a terminal carboxylic acid, ready for conjugation to a ligand targeting a protein of interest, in this case, a Histone Deacetylase (HDAC).[3]
This application note provides a comprehensive overview of the use of this compound in the development of HDAC degraders. It includes a summary of quantitative data for representative Pomalidomide-based HDAC degraders, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating the key pathways and workflows.
Mechanism of Action
Pomalidomide-based HDAC degraders function by inducing the formation of a ternary complex between the target HDAC, the degrader molecule, and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the HDAC. The resulting polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The efficacy of Pomalidomide-based HDAC degraders is typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize reported data for representative degraders.
| Degrader | Target HDAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | [4][5] |
| 9c | HDAC6 | Not Specified | 6.11 ± 0.40 | 76.85 ± 0.73 | [6] |
| 12d | HDAC6 | Not Specified | 1.84 ± 0.11 | 81.40 ± 0.51 | [6] |
| PROTAC 3 | HDAC6 | MM.1S | 21.8 | 93 | [7] |
| PROTAC 8 | HDAC6 | MM.1S | 5.81 | 94 | [7] |
| PROTAC 9 | HDAC6 | MM.1S | 5.01 | 94 | [7] |
| Degrader | Inhibitory Activity (IC50, nM) | Reference |
| Jps016 | HDAC1: 570, HDAC2: 820, HDAC3: 380 | [8] |
Experimental Protocols
Synthesis of a Pomalidomide-based HDAC Degrader
This protocol describes a general method for conjugating this compound to an amine-containing HDAC inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS 2225940-47-4 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Note: Western Blot Protocol for Protein Degradation with Pomalidomide 4'-alkylC3-acid-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide (B1683931) 4'-alkylC3-acid is a functionalized E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] It contains the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a three-carbon alkyl linker with a terminal carboxylic acid for conjugation to a ligand targeting a specific Protein of Interest (POI).[3][4] The resulting heterobifunctional PROTAC molecule does not inhibit but rather hijacks the cell's ubiquitin-proteasome system to induce selective degradation of the target protein.
This mechanism involves the PROTAC simultaneously binding to the POI and CRBN, forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[6][] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][8]
Western blotting is a fundamental and widely used technique to confirm and quantify the degradation of a target protein following treatment with a PROTAC.[8][9] By measuring the decrease in the target protein's band intensity relative to a loading control, researchers can determine key efficacy parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation achieved).[8]
Signaling Pathway of PROTAC Action
The diagram below illustrates the mechanism by which a PROTAC synthesized from Pomalidomide 4'-alkylC3-acid mediates the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol provides a detailed method for treating cells with a this compound-based PROTAC, preparing cell lysates, and performing a Western blot to quantify target protein degradation.
Materials
-
Cells: Appropriate cell line expressing the protein of interest.
-
PROTAC: this compound conjugated to a POI ligand, dissolved in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Reagents: Media, Fetal Bovine Serum (FBS), antibiotics.
-
Buffers:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[10]
-
5x Laemmli Sample Buffer.
-
-
Protein Assay: BCA Protein Assay Kit.
-
Antibodies:
-
Primary antibody specific to the protein of interest.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, Vinculin).
-
HRP-conjugated secondary antibody.
-
-
Western Blot Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), TBST (Tris-Buffered Saline with 0.1% Tween-20), ECL substrate.
-
Optional: Proteasome inhibitor (e.g., MG132) to confirm the degradation pathway.[5]
Experimental Workflow
Caption: Western blot experimental workflow.
Detailed Methodology
3.1. Cell Culture and Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare a serial dilution of the PROTAC compound in cell culture media. For a dose-response experiment, concentrations may range from 0.1 nM to 10 µM.
-
Aspirate the old media and treat the cells with the PROTAC dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.[9]
3.2. Cell Lysis
-
After incubation, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely. Add an appropriate volume of ice-cold lysis buffer with freshly added inhibitors to each well (e.g., 100-200 µL for a 6-well plate).[9]
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]
-
Carefully transfer the supernatant (cleared lysate) to new, pre-chilled tubes.
3.3. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[8]
-
Based on the concentrations, normalize all samples with lysis buffer to ensure equal protein loading for the Western blot (e.g., 20-30 µg per lane).[9]
-
Add 1/4 volume of 5x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][9]
3.4. SDS-PAGE and Membrane Transfer
-
Load equal amounts of the prepared protein samples into the wells of an SDS-PAGE gel, including a molecular weight marker.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
3.5. Immunoblotting and Detection
-
Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody against the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[8][9]
3.6. Stripping and Re-probing for Loading Control
-
(Recommended) To ensure accurate quantification, the membrane can be stripped of the primary and secondary antibodies and re-probed with a primary antibody against a loading control protein (e.g., GAPDH, β-actin).
-
Follow the same immunoblotting steps (3.5.2 to 3.5.6) for the loading control antibody.
Data Analysis and Presentation
-
Densitometry: Quantify the band intensities for the protein of interest and the corresponding loading control for each lane using image analysis software (e.g., ImageJ).[9]
-
Normalization: Normalize the band intensity of the POI to the band intensity of its corresponding loading control.
-
Normalized POI = (Intensity of POI band) / (Intensity of Loading Control band)
-
-
Calculate Percent Degradation: Calculate the percentage of protein remaining and the percentage of degradation relative to the vehicle-treated control.
-
% Protein Remaining = (Normalized POI of Treated Sample / Normalized POI of Vehicle Control) x 100
-
% Degradation = 100 - % Protein Remaining
-
-
Dose-Response Curve: Plot the % Degradation against the log concentration of the PROTAC to generate a dose-response curve and determine the DC50 and Dmax values.
Table 1: Example of Quantified Western Blot Data for a Dose-Response Experiment
| PROTAC Conc. (nM) | POI Intensity | Loading Control Intensity | Normalized POI | % Protein Remaining | % Degradation |
| 0 (Vehicle) | 45,000 | 46,000 | 0.978 | 100.0% | 0.0% |
| 1 | 42,500 | 45,500 | 0.934 | 95.5% | 4.5% |
| 10 | 28,000 | 45,800 | 0.611 | 62.5% | 37.5% |
| 50 | 21,500 | 46,200 | 0.465 | 47.5% | 52.5% |
| 100 | 11,200 | 45,900 | 0.244 | 25.0% | 75.0% |
| 500 | 5,100 | 46,100 | 0.111 | 11.3% | 88.7% |
| 1000 | 4,900 | 45,700 | 0.107 | 11.0% | 89.0% |
Table 2: Summary of Degradation Parameters
| Parameter | Value | Description |
| DC50 | ~45 nM | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | ~89% | The maximum observed degradation of the target protein. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 2225940-47-4 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Detect Target Proteins by Western Blot | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Pomalidomide 4'-alkylC3-acid solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide 4'-alkylC3-acid. The information provided is intended to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a functionalized derivative of Pomalidomide. It serves as a building block in the development of Proteolysis-Targeting Chimeras (PROTACs).[1] It incorporates the Pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and features a C3 alkyl linker with a terminal carboxylic acid. This terminal acid group allows for the covalent conjugation to a ligand that binds to a target protein of interest, facilitating the targeted degradation of that protein.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C.[1]
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions in anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Based on data for the closely related Pomalidomide 4'-alkylC4-acid, a stock concentration of up to 100 mM in DMSO or DMF should be achievable. For Pomalidomide itself, a solubility of 50 mg/mL in DMSO has been reported.[2] Always use freshly opened or properly stored anhydrous solvents to avoid introducing moisture, which can affect the stability of the compound.
Q4: What is the expected stability of this compound in solution?
Q5: What is the mechanism of action of Pomalidomide as part of a PROTAC?
A5: Pomalidomide acts as the E3 ligase-recruiting moiety of the PROTAC. It binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event, facilitated by the PROTAC, brings the target protein into close proximity with the E3 ligase machinery, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty dissolving this compound solid | Inappropriate solvent selection. | Use anhydrous DMSO or DMF. Avoid aqueous buffers for initial dissolution. |
| Low-quality or wet solvent. | Use a fresh, unopened bottle of anhydrous solvent or a properly stored and sealed bottle. | |
| Insufficient mixing. | Vortex or sonicate the solution gently to aid dissolution. | |
| Precipitation observed in stock solution upon storage | Solvent has absorbed moisture. | Ensure the stock solution vial is tightly capped and stored with desiccant. |
| Exceeded solubility limit. | Try preparing a more dilute stock solution. | |
| Freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation when diluting stock solution into aqueous buffer | Low aqueous solubility of the compound. | Minimize the final concentration of the organic solvent in the aqueous buffer. A final DMSO concentration of <0.5% is generally recommended for cell-based assays. |
| Buffer pH and composition. | The solubility of the parent compound, Pomalidomide, is low in aqueous solutions across a range of pH values.[3] Consider if the experimental buffer is optimal. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time | Degradation of the compound in solution. | Prepare fresh stock solutions regularly, ideally monthly.[2] Avoid prolonged storage of working dilutions. |
| Improper storage of stock solutions. | Store stock solutions at -20°C and protect from light.[1] | |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use vials.[2] | |
| Inconsistent experimental results | Instability in aqueous experimental media. | Prepare fresh working solutions in your assay buffer immediately before each experiment. |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glassware for sensitive applications. |
Quantitative Data Summary
Table 1: Solubility of Pomalidomide and a Related Analog
| Compound | Solvent | Solubility | Reference |
| Pomalidomide | DMSO | ~50 mg/mL | [2] |
| Pomalidomide | Aqueous Solutions (various pH) | ~0.01 mg/mL | [3] |
| Pomalidomide 4'-alkylC4-acid | DMSO | 100 mM (37.34 mg/mL) | |
| Pomalidomide 4'-alkylC4-acid | DMF | 100 mM (37.34 mg/mL) |
Note: Specific solubility data for this compound is not publicly available. The data for Pomalidomide and its C4-acid analog are provided as a reference.
Table 2: Recommended Storage and Stability of Pomalidomide
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid | -20°C | 24 months | [2] |
| DMSO Stock Solution | -20°C | Up to 1 month | [2] |
| Aqueous Solution | Not Recommended | < 24 hours |
Note: Specific stability data for this compound is not publicly available. The data for Pomalidomide is provided as a guideline.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 359.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the solid compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 3.59 mg of the compound.
-
Add the calculated volume of anhydrous DMSO to the tube. For 3.59 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex gently until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes in a water bath.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For storage, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C, protected from light.
-
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for solubility issues.
References
Troubleshooting poor degradation efficiency with pomalidomide PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing suboptimal results with pomalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My pomalidomide-based PROTAC is not inducing degradation of my protein of interest (POI). What are the initial troubleshooting steps?
A1: When observing a lack of degradation, it is crucial to systematically verify each component of the PROTAC mechanism.
-
Confirm Target Engagement: Ensure both the warhead of your PROTAC binds to the protein of interest (POI) and the pomalidomide (B1683931) moiety binds to its E3 ligase, Cereblon (CRBN).
-
Assess Binary Complex Formation: Independently verify the binding of the PROTAC to both the POI and CRBN.
-
Evaluate Ternary Complex Formation: Successful degradation is dependent on the formation of a stable POI-PROTAC-CRBN ternary complex.
-
Check for Ubiquitination: Confirm that the POI is ubiquitinated upon PROTAC treatment.
-
Verify Proteasome-Mediated Degradation: Ensure that the degradation is dependent on the proteasome.
A general troubleshooting workflow is outlined below:
Q2: How can I confirm that my PROTAC is forming a ternary complex with my POI and Cereblon?
A2: Several biophysical techniques can be employed to measure the formation and stability of the ternary complex. These methods are crucial for understanding the cooperative interactions that drive PROTAC efficacy.
-
Surface Plasmon Resonance (SPR): This technique can measure the binding affinities of the PROTAC to both the POI and CRBN individually, and then measure the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.
-
Fluorescence-based Assays (e.g., FRET, TR-FRET): These assays use fluorescently labeled components to detect the proximity of the POI and CRBN when brought together by the PROTAC.
A summary of expected outcomes is provided below:
| Assay | Positive Result Indicating Ternary Complex Formation | Common Pitfall |
| SPR | Increased binding response when the third component is introduced. | Incorrect protein immobilization leading to inactivity. |
| ITC | A measurable heat change upon titration of the third component. | Low signal-to-noise ratio due to weak interactions. |
| TR-FRET | High TR-FRET signal indicating proximity of labeled POI and CRBN. | Steric hindrance from fluorescent tags interfering with binding. |
Q3: I observe ubiquitination of my POI, but still no degradation. What could be the issue?
A3: The ubiquitination of the POI is a critical step, but it does not always guarantee degradation. Several factors could be at play:
-
Inefficient Polyubiquitination: The PROTAC may be inducing monoubiquitination or short ubiquitin chains that are not efficiently recognized by the proteasome. A chain of at least four ubiquitin molecules (K48-linked) is typically required for proteasomal degradation.
-
Deubiquitinase (DUB) Activity: The ubiquitinated POI may be rapidly deubiquitinated by cellular DUBs before it can be targeted to the proteasome.
-
Subcellular Localization: The ubiquitinated POI and the proteasome may be in different subcellular compartments, preventing their interaction.
To investigate these possibilities, you can perform an immunoprecipitation of your POI followed by western blotting for ubiquitin to analyze the length of the ubiquitin chains.
The mechanism of action for a pomalidomide-based PROTAC is visualized below:
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a dose-response of your pomalidomide PROTAC (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your POI overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Representative Data:
| PROTAC Concentration | % POI Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 50% |
| 100 nM | 15% |
| 1 µM | 10% |
| 10 µM | 25% (Hook Effect) |
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ubiquitination
-
Cell Treatment and Lysis: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours. Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and incubate with an antibody against your POI overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blot: Elute the proteins from the beads and analyze by western blot using an anti-ubiquitin antibody. A smear or ladder of high molecular weight bands will indicate polyubiquitination of your POI.
Minimizing off-target effects of Pomalidomide 4'-alkylC3-acid
Welcome to the Technical Support Center for Pomalidomide (B1683931) 4'-alkylC3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of PROTACs developed using this linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pomalidomide 4'-alkylC3-acid and what is its primary application in research?
A1: this compound is a functionalized derivative of pomalidomide, an immunomodulatory drug. It serves as a building block in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule designed to selectively eliminate target proteins by hijacking the body's own ubiquitin-proteasome system.[1] this compound incorporates the pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and an alkylC3 linker with a terminal carboxylic acid. This terminal acid allows for conjugation to a ligand that targets a specific protein of interest, thereby forming the final PROTAC molecule.
Q2: What are the primary on-target and off-target effects of pomalidomide-based PROTACs?
A2: The primary on-target effect of a pomalidomide-based PROTAC is the degradation of the specific protein of interest (POI) that the PROTAC is designed to target. This is achieved by forming a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
The primary off-target effects of pomalidomide-based PROTACs stem from the inherent activity of the pomalidomide moiety. Pomalidomide is known to induce the degradation of endogenous Cys2-His2 (C2H2) zinc-finger (ZF) transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3).[2] This can lead to unintended changes in gene expression and cellular function.[2]
Q3: How does the linker, such as the 4'-alkylC3-acid, influence the performance and off-target effects of a pomalidomide-based PROTAC?
A3: The linker plays a critical role in the efficacy and selectivity of a PROTAC. Its length, composition, and attachment point can significantly impact the stability of the ternary complex and the overall properties of the molecule.[3] The 4'-alkylC3-acid linker provides a specific length and flexibility that will influence the orientation of the target protein relative to the E3 ligase. While specific data for the 4'-alkylC3-acid linker is not extensively published, research on other pomalidomide-based PROTACs has shown that modifications to the linker can affect both on-target potency and off-target degradation.[4] For instance, attaching the linker at the C5 position of the pomalidomide phthalimide (B116566) ring has been shown to sterically hinder the interaction with some off-target zinc-finger proteins.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High degree of off-target protein degradation observed in proteomic analysis. | The inherent activity of the pomalidomide moiety is causing degradation of its natural neosubstrates (e.g., IKZF1, IKZF3). | Include a control where cells are treated with pomalidomide alone to distinguish between the intended PROTAC effect and the inherent activity of the pomalidomide moiety.[2] |
| The concentration of the PROTAC is too high, leading to non-specific interactions. | Perform a dose-response study to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. Stick to concentrations around the DC50 value for your target protein.[2] | |
| The specific cell line being used is particularly sensitive to off-target effects. | If possible, test the compound in multiple cell lines to identify one with a better on-target to off-target profile. | |
| Inconsistent results between experiments. | Variability in cell culture conditions, such as cell passage number and confluency. | Maintain consistent cell passage numbers and confluency for all experiments. |
| Reagent quality or stability issues. | Use freshly prepared reagents and ensure the stability of the PROTAC in your experimental buffer. | |
| The "hook effect" is occurring at high PROTAC concentrations. | The hook effect is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations due to the formation of non-productive binary complexes. Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[5] | |
| No or poor degradation of the target protein. | The PROTAC is not efficiently forming a stable ternary complex. | Assess ternary complex formation using techniques like co-immunoprecipitation or NanoBRET™ assays.[6][7] |
| The cell line used does not express sufficient levels of Cereblon (CRBN). | Confirm CRBN expression in your cell line by Western blot.[2] | |
| Poor cell permeability of the PROTAC. | Evaluate cell permeability using assays like the NanoBRET™ Target Engagement assay, comparing results in intact versus permeabilized cells.[8] |
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that can be generated to assess the on-target and off-target effects of a PROTAC synthesized with this compound.
Table 1: Illustrative Degradation Potency (DC50) and Maximal Degradation (Dmax) Data
| PROTAC Construct | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target (IKZF1) DC50 (nM) | Off-Target (IKZF1) Dmax (%) |
| PROTAC-X (with 4'-alkylC3-acid linker) | Protein X | Cell Line A | 50 | >90 | 250 | 80 |
| PROTAC-Y (with modified linker) | Protein X | Cell Line A | 75 | >90 | >1000 | <20 |
Note: This table is for illustrative purposes only. Actual results will vary depending on the target protein, cell line, and experimental conditions. Data can be generated using dose-response experiments followed by Western blot analysis.[9]
Table 2: Illustrative Quantitative Proteomics Data for Off-Target Identification
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein X | -3.5 | <0.001 | On-Target |
| IKZF1 | -2.8 | <0.001 | Yes (Known Pomalidomide Off-Target) |
| IKZF3 | -2.5 | <0.001 | Yes (Known Pomalidomide Off-Target) |
| ZFP91 | -1.5 | <0.05 | Yes (Potential Pomalidomide Off-Target) |
| GAPDH | 0.1 | >0.05 | No |
Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.[10]
Experimental Protocols
Protocol 1: Western Blot for Target and Off-Target Protein Degradation
This protocol is used to quantify the dose-dependent degradation of the target protein and known off-targets.[11]
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
The following day, treat the cells with a serial dilution of the PROTAC synthesized with this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target protein and off-target proteins (e.g., IKZF1) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target and off-target protein levels to the loading control and compare the levels in PROTAC-treated cells to the vehicle control to determine the extent of degradation.
-
Plot the normalized protein levels against the log of the PROTAC concentration to determine DC50 and Dmax values.[4]
-
Protocol 2: Global Proteomics by Mass Spectrometry for Unbiased Off-Target Identification
This protocol outlines a workflow for identifying all proteins degraded upon PROTAC treatment.[12]
-
Cell Culture, Treatment, and Lysis:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO).
-
Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using a protease like trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Protocol 3: NanoBRET™ Target Engagement Assay for Ternary Complex Formation
This assay measures the PROTAC-induced proximity between the target protein and CRBN in live cells.[6]
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
-
Cell Seeding, Labeling, and Treatment:
-
24 hours post-transfection, seed the cells into a 96-well white assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add a serial dilution of the PROTAC to the wells.
-
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC off-target effects.
Caption: Potential impact of off-target zinc-finger protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Pomalidomide 4'-alkylC3-acid linker cleavage and stability problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs utilizing a pomalidomide (B1683931) 4'-alkylC3-acid linker.
Frequently Asked Questions (FAQs) - General Understanding
Q1: What is the Pomalidomide 4'-alkylC3-acid linker and what is its primary function?
A1: this compound is a functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three parts:
-
Pomalidomide: A well-established ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[3]
-
AlkylC3 chain: A three-carbon aliphatic chain that acts as a spacer.
-
Terminal Carboxylic Acid: A reactive handle used for conjugation, typically via amide bond formation, to a ligand that binds the protein of interest (POI).[1]
Its primary function is to recruit the CRBN E3 ligase machinery to a specific target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4]
Q2: What are the main stability concerns associated with an alkyl-acid linker in a PROTAC?
A2: While the alkyl chain itself is generally considered metabolically inert compared to more complex linkers like PEGs, the primary stability concern lies with the bonds connecting the linker to the two ligands (pomalidomide and the POI ligand).[][6] The most common point of cleavage is the amide bond formed during conjugation. This bond is susceptible to hydrolysis by intracellular amidases or esterases, which can lead to premature cleavage of the PROTAC.[7]
Q3: What are the potential consequences of premature linker cleavage?
A3: Premature linker cleavage is undesirable and can lead to several issues:
-
Loss of Efficacy: The PROTAC is inactivated, as it can no longer form the essential ternary complex between the target protein and the E3 ligase.
-
Generation of Metabolites: Cleavage results in two separate molecules: the pomalidomide-linker fragment and the free target-binding ligand.[7]
-
Off-Target Effects: These metabolites may have their own pharmacological or toxicological profiles, potentially confounding experimental results and leading to off-target toxicities.[7] For instance, the pomalidomide fragment could still engage CRBN and potentially degrade its natural substrates.[8]
Troubleshooting Guide
Q4: My PROTAC shows poor or no degradation of the target protein. What are the potential linker-related issues?
A4: If you have confirmed the integrity of your compound and the expression of CRBN in your cell line, the linker is a likely culprit.[9] Consider the following:
-
Incorrect Linker Length: The C3 alkyl chain may be too short for your specific target, leading to steric hindrance that prevents the formation of a stable and productive ternary complex.[10]
-
Non-Productive Ternary Complex: Even if a ternary complex forms, the geometry dictated by the short linker may not position the target's lysine (B10760008) residues correctly for ubiquitination.
-
Poor Cell Permeability: While alkyl linkers can improve membrane permeability over PEG linkers, the overall properties of the PROTAC (high molecular weight, polar surface area) may still limit its entry into cells.[][11]
Q5: I suspect my PROTAC is unstable and undergoing premature cleavage. How can I confirm this?
A5: Suspected instability should be investigated systematically.
-
In Vitro Plasma Stability Assay: Incubate the PROTAC in human and mouse plasma and quantify the amount of intact PROTAC remaining over time (e.g., 0 to 120 minutes) using LC-MS/MS. A short half-life indicates susceptibility to plasma enzymes.[1][3]
-
Microsomal Stability Assay: To assess metabolic stability, incubate the PROTAC with human liver microsomes. This helps identify susceptibility to oxidative metabolism, although cleavage via hydrolysis is often more common for this linker type.[12]
-
LC-MS/MS Analysis of Cell Lysates or Media: Treat cells with the PROTAC, then collect both the cell lysate and the culture media. Analyze these samples by LC-MS/MS to detect the parent PROTAC and its expected cleavage products (pomalidomide-linker fragment and the free warhead).[7]
Q6: My PROTAC is highly unstable in plasma. What modifications can I make to the linker region to improve stability?
A6: If the primary cleavage site is the amide bond, strategies to increase its stability are necessary:
-
Introduce Steric Hindrance: Flanking the amide bond with bulky groups can sterically shield it from enzymatic hydrolysis.
-
Modify Adjacent Functionality: While the 4'-alkylC3-acid linker is defined by its structure, in a subsequent design phase, replacing the amide bond with a more stable linkage (e.g., a triazole via click chemistry, if the synthetic route allows) could be considered.[6]
-
Incorporate Rigidity: Replacing a portion of a flexible alkyl chain with a rigid structure like a piperazine (B1678402) or cycloalkane ring can sometimes improve metabolic stability by constraining the molecule's conformation.[6][13]
Quantitative Data on Pomalidomide-Based PROTACs
The following table summarizes representative data for pomalidomide-based PROTACs with short alkyl or related linkers to illustrate the impact of linker composition on performance.
Note: Data is compiled from various sources and experimental conditions (cell line, treatment time) may vary. This table is for illustrative purposes.
| PROTAC (Target-Linker-Pomalidomide) | Linker Composition | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Plasma Half-life (t½, min) |
| Representative PROTAC 1 | Alkyl Chain (4-6 atoms) | BRD4 | ~25 | >90 | >120 |
| Representative PROTAC 2 | Short PEG Chain (2-3 units) | BTK | ~10 | >95 | 60-90 |
| Representative PROTAC 3 | Alkyl Chain with Piperidine | ALK | ~5 | >90 | >120 |
| Representative PROTAC 4 | Alkyl Chain (8-10 atoms) | TBK1 | ~3 | >95 | 90-120 |
Visual Guides and Workflows
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for ineffective pomalidomide-based PROTACs.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the half-life of a PROTAC in plasma by measuring its degradation over time.
Methodology:
-
Preparation: Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO). Prepare pooled plasma (e.g., human, mouse) and thaw at 37°C.[3]
-
Incubation: Spike the PROTAC stock solution into the pre-warmed plasma to a final concentration of 1 µM. Vortex gently to mix.[1]
-
Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile (B52724) with an internal standard (a stable, non-related compound for normalization) to precipitate plasma proteins and stop the enzymatic reaction.[12]
-
Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC.[7]
-
Data Analysis: Plot the percentage of remaining PROTAC against time. Calculate the half-life (t½) using the equation: t½ = 0.693 / k, where 'k' is the elimination rate constant derived from the slope of the natural log of the concentration vs. time plot.[3]
Protocol 2: Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels in cells following PROTAC treatment.
Methodology:
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and probe for a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
-
-
Detection & Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control, and then calculate the percentage of remaining protein relative to the vehicle-treated control. From this data, determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10]
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. lcms.cz [lcms.cz]
- 8. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Pomalidomide 4'-alkylC3-acid in Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving ternary complex formation with PROTACs synthesized using Pomalidomide (B1683931) 4'-alkylC3-acid.
Frequently Asked Questions (FAQs)
Q1: What is Pomalidomide 4'-alkylC3-acid and what is its role in a PROTAC?
This compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It serves as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] In a PROTAC, the pomalidomide moiety binds to CRBN, while the other end of the molecule has a ligand that binds to the target protein of interest (POI). The alkylC3-acid component is a linker with a terminal carboxylic acid group, ready for conjugation to a ligand for a target protein.[1][2]
Q2: How does a PROTAC synthesized from this compound mediate protein degradation?
A PROTAC synthesized from this building block acts as a molecular bridge, bringing the target protein and the CRBN E3 ligase into close proximity to form a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein.[3] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule can then be released to induce the degradation of another target protein molecule.[3]
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed in ternary complex-dependent assays where an excess concentration of the PROTAC leads to the formation of binary complexes (PROTAC-target protein or PROTAC-CRBN) instead of the desired ternary complex. This results in a decrease in the measured signal (e.g., degradation or proximity signal) at high PROTAC concentrations. To avoid this, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and subsequent protein degradation.
Q4: Why is the choice of linker important for the efficacy of a PROTAC?
The linker connecting the pomalidomide moiety and the target protein ligand plays a critical role in the stability and geometry of the ternary complex.[4] An optimal linker length and composition are essential for productive ternary complex formation, leading to efficient ubiquitination and degradation. A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the proteins together.[5]
Q5: How can I confirm the formation of the ternary complex in my experiments?
Several biophysical and cellular assays can be used to confirm ternary complex formation. These include Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and AlphaLISA.[4] These techniques can provide evidence of the PROTAC-dependent interaction between the target protein and CRBN.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low target protein degradation observed | Inefficient ternary complex formation: The linker may not be optimal for bridging the target protein and CRBN. | Synthesize and test a series of PROTACs with varying linker lengths and compositions to improve cooperativity. |
| Low expression of CRBN or target protein: The cell line used may not express sufficient levels of the E3 ligase or the target protein. | Confirm the expression levels of both CRBN and the target protein in your cell model using Western Blotting. Consider using a cell line with higher expression levels. | |
| Poor cell permeability or stability of the PROTAC: The PROTAC may not be efficiently entering the cells or may be rapidly metabolized. | Assess cell permeability and compound stability using techniques like LC-MS/MS to measure the PROTAC concentration in cell lysates and medium over time. | |
| "Hook effect" observed in dose-response curves | High PROTAC concentration: Excess PROTAC favors the formation of binary complexes over the ternary complex. | Perform a dose-response experiment with a broader range of concentrations, including lower concentrations, to identify the optimal window for degradation. |
| Off-target protein degradation | Inherent activity of pomalidomide: Pomalidomide itself is known to induce the degradation of certain zinc-finger transcription factors like IKZF1 and IKZF3. | Include a control where cells are treated with pomalidomide alone to distinguish between the intended PROTAC effect and the inherent activity of the pomalidomide moiety. |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions: In vitro assays with purified proteins may not fully replicate the cellular environment. | Validate findings using a combination of in vitro (e.g., AlphaLISA, SPR) and in-cell (e.g., NanoBRET, Western Blot) assays to confirm ternary complex formation and target degradation in a more physiological context. |
Data Presentation
Table 1: Representative Degradation Potency (DC50) and Maximal Degradation (Dmax) of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ZQ-23 | HDAC8 | - | 147 | 93 |
| NC-1 | BTK | Mino | 2.2 | 97 |
| RC-3 | BTK | Mino | <10 | >85 |
DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[4]
Table 2: Representative Binding Affinities and Cooperativity in Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Technique | Kd (PROTAC to Target) | Kd (PROTAC to E3) | Kd (Ternary Complex) | Cooperativity (α) |
| MZ1 | Brd4BD2 | VHL | SPR | 29 nM | 1 nM | 5.4 nM | Positive |
| dBET1 | BRD4 | CRBN | FRET | ~150 nM (to CRBN) | Not Reported | Not Reported | ~1 |
Kd represents the dissociation constant, a measure of binding affinity. Cooperativity (α) is a measure of how the binding of one component affects the binding of the other. An α > 1 indicates positive cooperativity, meaning the components bind more strongly in the ternary complex.[4]
Experimental Protocols
Western Blot for Target Protein Degradation
This protocol is used to quantify the dose-dependent degradation of a target protein by a PROTAC synthesized from this compound.
Materials:
-
Cell line expressing the target protein and CRBN
-
PROTAC of interest
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein band intensity to the corresponding loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol is used to confirm the PROTAC-dependent interaction between the target protein and CRBN.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) lysis buffer
-
Antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (anti-target protein, anti-CRBN)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor for a few hours to allow the ternary complex to form and accumulate. Lyse the cells using IP lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysate with Protein A/G magnetic beads. Incubate the pre-cleared lysate with an antibody specific for the target protein overnight at 4°C. Add fresh Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and CRBN. An enhanced band for CRBN in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Visualizations
Caption: Pomalidomide-based PROTAC signaling pathway.
Caption: General experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Addressing high cell toxicity with pomalidomide-based degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges, particularly high cell toxicity, encountered when working with pomalidomide-based degraders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pomalidomide-based degraders?
A2: Pomalidomide-based degraders, such as Proteolysis Targeting Chimeras (PROTACs), function by hijacking the cell's ubiquitin-proteasome system. The pomalidomide (B1683931) component of the degrader binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[2][3] Poly-ubiquitinated proteins are then recognized and degraded by the proteasome.[1][4]
Q2: What are the common causes of high cell toxicity observed with pomalidomide-based degraders?
A2: High cell toxicity can stem from several factors:
-
On-target toxicity: The degradation of the intended target protein may itself lead to cell death, especially if the protein is essential for cell survival.[5]
-
Off-target toxicity: Pomalidomide-based degraders can induce the degradation of proteins other than the intended target.[6][7] A well-documented off-target effect is the degradation of zinc-finger (ZF) transcription factors.[6][8]
-
"Hook effect": At very high concentrations, the degrader can form non-productive binary complexes with either the target protein or the E3 ligase, which can reduce degradation efficiency and potentially lead to other off-target effects.[2][9]
-
Cell line sensitivity: The specific genetic background and protein expression profile of the cell line used can influence its sensitivity to the degrader.
Q3: How can I reduce the off-target degradation of zinc-finger proteins?
A3: Modifying the pomalidomide scaffold is a key strategy. Research has shown that attaching the linker at the C5 position of the phthalimide (B116566) ring can create steric hindrance that disrupts the interaction with endogenous ZF proteins, thereby minimizing their degradation.[6][9] In contrast, modifications at the C4 position are associated with greater off-target ZF degradation.[9] Further modifications, such as adding a fluoro group at the C6 position, have also been shown to reduce ZF degradation.[9]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[2][9] This occurs because the formation of the productive ternary complex (Target-PROTAC-E3 ligase) is outcompeted by the formation of binary complexes (Target-PROTAC or PROTAC-E3 ligase).[2][10] To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range that maximizes on-target degradation.[11]
Troubleshooting Guides
Problem 1: High Cell Toxicity Observed in Viability Assays
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Titrate the Degrader: Perform a dose-response experiment to determine the lowest effective concentration that induces target degradation without excessive cell death. 2. Time-Course Experiment: Assess cell viability at different time points to distinguish between rapid toxic effects and slower, on-target-mediated cell death. 3. Rescue Experiment: If possible, introduce a downstream effector that can compensate for the loss of the target protein to see if it rescues the phenotype. |
| Off-Target Toxicity | 1. Global Proteomics: Perform mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with your compound.[7] This will provide a comprehensive view of off-target effects. 2. Western Blot for Known Off-Targets: Specifically probe for known pomalidomide off-targets, such as IKZF1, IKZF3, and various zinc-finger proteins (e.g., ZFP91).[1][9] 3. Synthesize a Control Degrader: If off-target effects are suspected, synthesize a control PROTAC with a modification known to reduce off-target binding, such as a C5-modified pomalidomide, and compare its toxicity profile.[6][9] |
| Non-Specific Compound Toxicity | 1. Test an Inactive Epimer: Synthesize and test an inactive epimer of your degrader that does not bind to the target or E3 ligase. If toxicity persists, it may be due to the chemical scaffold itself. 2. Use a Different E3 Ligase Ligand: If possible, design a degrader that utilizes a different E3 ligase, such as VHL, to see if the toxicity is specific to the pomalidomide moiety.[11] |
Problem 2: No or Low Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Optimize PROTAC Concentration: Perform a detailed dose-response curve to rule out the "hook effect".[10] 2. Assess Linker: The length and composition of the linker are critical.[9] Synthesize a small library of PROTACs with varying linker lengths to find the optimal one. 3. Biophysical Assays: Use techniques like TR-FRET or Surface Plasmon Resonance (SPR) to directly measure the formation and stability of the ternary complex in vitro.[2][5] |
| Low E3 Ligase (CRBN) Expression | 1. Verify CRBN Expression: Check the expression level of Cereblon (CRBN) in your cell line at both the mRNA (qPCR) and protein (Western Blot) level. Low or absent CRBN is a common reason for lack of activity.[2] 2. Use a Positive Control Cell Line: Test your degrader in a cell line known to have high CRBN expression. |
| Poor Cell Permeability or Compound Instability | 1. Cellular Accumulation Assay: Use LC-MS/MS to quantify the intracellular concentration of your degrader.[2] 2. Cellular Target Engagement: Employ assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the degrader is reaching and binding to its target inside the cell.[10] |
Quantitative Data Summary
Table 1: Impact of Pomalidomide Modification on Off-Target Degradation
| Compound | Modification Position | Target Protein | Off-Target (ZFP91) DC50 | Reference |
| PROTAC 1 | C4-Attachment | Target X | ~50 nM | [9] |
| PROTAC 2 | C5-Attachment | Target X | >1000 nM | [9] |
| Data are illustrative and based on trends reported in the literature. Actual values are compound and cell-line dependent. |
Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs
| Target Protein | Cell Line | DC50 | Dmax | Reference |
| ALK | SU-DHL-1 | ~10 nM | >90% | [11] |
| BRD4 | MM1.S | <1 nM | >95% | [12] |
| PI3K | MDA-MB-231 | 42.23–227.4 nM | N/A | [13] |
| mTOR | MDA-MB-231 | 45.4 nM | N/A | [13] |
| DC50: Concentration for 50% degradation. Dmax: Maximum degradation. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the pomalidomide-based degrader. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the degrader concentration to determine the IC50 value.
Protocol 2: Western Blot for Protein Degradation
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of the degrader for a specific time (e.g., 24 hours).[11] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with primary antibodies against the target protein, a known off-target protein, and a loading control (e.g., GAPDH).[9][11]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate.[11]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.[9]
Protocol 3: Global Proteomics for Off-Target Analysis
-
Sample Preparation: Treat cells with the degrader at a concentration that gives maximal on-target degradation and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.[7]
-
Isobaric Labeling: Label the peptide samples with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[7]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[7]
-
Data Analysis: Identify and quantify proteins across all samples. Proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples are considered potential off-targets.[7]
Visualizations
Caption: Mechanism of action for pomalidomide-based degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Pomalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges, particularly the development of resistance, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to eliminate specific target proteins from the cell. They consist of three key components: a ligand that binds to your protein of interest (POI), a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This targeted protein degradation approach offers a powerful strategy for therapeutic intervention.
Q2: What are the primary mechanisms of acquired resistance to pomalidomide-based PROTACs?
A2: Acquired resistance to pomalidomide-based PROTACs can arise through several mechanisms that disrupt the degradation process. The most common mechanisms include:
-
Alterations in the CRBN E3 Ligase Pathway: This can involve mutations in the CRBN gene that prevent the PROTAC from binding, or downregulation of CRBN expression, reducing the available E3 ligase for the PROTAC to engage.[3][4][5] Up to one-third of patients refractory to pomalidomide treatment have been shown to have various types of CRBN alterations.[4]
-
Target Protein Mutations: Mutations in the target protein at the PROTAC binding site can prevent the formation of a stable ternary complex (PROTAC-Target-CRBN), thereby inhibiting ubiquitination and degradation.[3]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating parallel signaling pathways that compensate for the loss of the target protein.[3]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[6] To avoid this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific pomalidomide-based PROTAC.
Q4: Can pomalidomide-based PROTACs overcome resistance to traditional small molecule inhibitors?
A4: Yes, a key advantage of PROTACs is their potential to overcome resistance mechanisms associated with traditional inhibitors. For instance, in cases where resistance is driven by target protein overexpression, the catalytic nature of PROTACs allows a single PROTAC molecule to degrade multiple target protein molecules, which can be more effective than stoichiometric inhibition.[7][8] Additionally, PROTACs can be designed to degrade mutated proteins that are resistant to inhibitor binding.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with pomalidomide-based PROTACs.
Issue 1: My cell viability assay shows a loss of PROTAC efficacy (increased IC50).
-
Question: I've observed a significant rightward shift in the IC50 curve for my pomalidomide-based PROTAC in my cell line after prolonged treatment. How can I confirm and investigate this resistance?
-
Answer: An increased IC50 value is a strong indicator of acquired resistance. To investigate this, you should:
-
Confirm Resistance Phenotype: Repeat the cell viability assay (e.g., MTT, CellTiter-Glo) to confirm the shift in IC50. A resistant phenotype is generally accepted when the IC50 value increases by several fold.[3]
-
Assess Target Degradation: Use Western blotting to determine if the target protein is still being degraded in the resistant cells upon PROTAC treatment. A lack of degradation in resistant cells compared to sensitive parental cells is a key indicator of a specific resistance mechanism.[3]
-
Issue 2: Western blot analysis shows that the target protein is no longer being degraded in resistant cells.
-
Question: My resistant cells, when treated with the pomalidomide-based PROTAC, no longer show degradation of the target protein on a Western blot. What are the next steps to identify the cause?
-
Answer: This observation points to a disruption in the PROTAC-mediated degradation pathway. The following steps can help you pinpoint the mechanism:
-
Sequence the CRBN gene: Look for mutations in the pomalidomide-binding domain of CRBN that could impair PROTAC binding.
-
Quantify CRBN Expression: Use qPCR and Western blotting to check for downregulation of CRBN mRNA and protein levels in the resistant cells compared to the parental line.[5]
-
Sequence the Target Protein Gene: Identify potential mutations in the target protein that could prevent the PROTAC from binding.
-
Perform Co-Immunoprecipitation (Co-IP): This experiment can help determine if the ternary complex (PROTAC-Target-CRBN) is forming effectively in resistant cells. A failure to pull down the target protein with a CRBN antibody (or vice-versa) in the presence of the PROTAC suggests a disruption in complex formation.
-
Issue 3: The target protein is still degraded, but the cells are resistant to the PROTAC.
-
Question: My Western blot shows that the target protein is still being effectively degraded by the pomalidomide-based PROTAC in my resistant cell line, yet the cells continue to proliferate. What could be the cause?
-
Answer: This scenario suggests that the cells have adapted to survive without the target protein, likely through the activation of compensatory signaling pathways. To investigate this:
-
Phospho-Proteomic/Kinase Activity Profiling: Use techniques like mass spectrometry-based phosphoproteomics or kinase activity arrays to identify upregulated signaling pathways in the resistant cells.
-
RNA-Seq Analysis: Compare the transcriptomes of the resistant and parental cells to identify differentially expressed genes that may point to activated bypass pathways.
-
Combination Therapy: Test the efficacy of combining your PROTAC with inhibitors of the identified bypass pathways to see if you can restore sensitivity.
-
Issue 4: I suspect drug efflux or metabolic changes are causing resistance.
-
Question: I have ruled out alterations in CRBN and the target protein, as well as bypass pathways. What other less common resistance mechanisms should I consider?
-
Answer: If the primary resistance mechanisms have been excluded, consider the following possibilities:
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the PROTAC from the cell, reducing its intracellular concentration. This can be tested by co-treating cells with known ABC transporter inhibitors.[3]
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to survive therapeutic stress. For example, decreased glycine (B1666218) levels have been associated with pomalidomide resistance in multiple myeloma, and glycine supplementation could re-sensitize cells.[3] Consider performing metabolomic analysis to identify such changes.
-
Quantitative Data Summary
Direct quantitative data on acquired resistance to specific pomalidomide-based PROTACs is often not widely published. The following tables provide representative data for individual components, which can serve as a benchmark for your experimental findings.
Table 1: Example of Dovitinib (a kinase inhibitor) Resistance in FGFR2-mutant Cell Lines [3]
| Cell Line Feature | Inhibitor | IC50 (nM) in Sensitive Cells | IC50 (nM) in Resistant Cells (e.g., V565I gatekeeper mutation) | Fold Change |
| FGFR2-mutant | Dovitinib | 10 | 250 | 25 |
Table 2: Example of Pomalidomide Resistance in Multiple Myeloma Cell Lines
| Cell Line | Feature | IC50 (µM) in Sensitive Cells | IC50 (µM) in Resistant Cells | Fold Change |
| MM.1S | Wild-type CRBN | 0.1 | >10 | >100 |
| MM.1S-CRBN-KO | CRBN Knockout | >10 | >10 | - |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with your pomalidomide-based PROTAC at various concentrations and for different time points. Include a vehicle-only control (e.g., DMSO).[1][6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][6]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.[6]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation).[1]
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of your pomalidomide-based PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the pomalidomide-based PROTAC at a concentration known to induce target degradation. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the lysates with an antibody against either the target protein or CRBN overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and CRBN to detect the co-immunoprecipitation of the other protein.[1]
Visualizations
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: Key mechanisms of resistance to pomalidomide-based PROTACs.
Caption: Troubleshooting workflow for investigating PROTAC resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACtion against resistance of commonly used anti-cancer drug | Center for Cancer Research [ccr.cancer.gov]
Optimizing reaction conditions for conjugating Pomalidomide 4'-alkylC3-acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for optimizing the conjugation of Pomalidomide with a 4'-alkylC3-acid linker.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction for conjugating Pomalidomide with a 4'-alkylC3-acid?
The primary reaction is an amide bond formation. It involves coupling the 4'-aromatic amino group of Pomalidomide with the carboxylic acid group of the linker. This is typically achieved by activating the carboxylic acid with a coupling reagent, which then reacts with the amine to form a stable amide linkage.
Q2: What are the most common coupling reagents for this type of amide bond formation?
For challenging couplings, especially those involving less nucleophilic aromatic amines like Pomalidomide, high-efficiency reagents are recommended. The most common classes are:
-
Uronium/Aminium Salts: HATU is a highly effective reagent known for fast reaction rates and minimizing side reactions like epimerization.[1][2] It is often the first choice for difficult couplings.[2][3]
-
Carbodiimides: EDC (or EDAC), often used in combination with an additive like NHS or Sulfo-NHS, is a widely used and cost-effective method.[4][5] The two-step procedure, where the acid is activated first, can help minimize side reactions.[5][6]
Q3: Why is Pomalidomide used as an E3 ligase ligand in technologies like PROTACs?
Pomalidomide functions as a "molecular glue" by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[7][] This binding event recruits the entire E3 ligase machinery to a target protein (via a linker), leading to the target's polyubiquitination and subsequent degradation by the cell's proteasome.[7][9] This hijacking of the cellular protein disposal system is the foundational mechanism for PROTACs and other targeted protein degraders.[][10]
Q4: What is an alternative synthetic route to creating Pomalidomide-linker conjugates?
Besides direct acylation of the 4'-amino group, a very common method is the Nucleophilic Aromatic Substitution (SNAr) reaction.[11][12] This route starts with 4-fluorothalidomide and reacts it with an amine-terminated linker.[12][13] The electron-withdrawing phthalimide (B116566) group facilitates the displacement of the fluorine atom by the amine nucleophile.[12]
Troubleshooting Guide
Problem 1: My reaction shows low or no yield of the desired conjugate.
This is the most common issue and can be traced to several factors. A systematic approach is key to identifying the root cause.
| Potential Cause | Explanation & Recommended Solution |
| Ineffective Carboxylic Acid Activation | The coupling reagent may be old, hydrolyzed by ambient moisture, or insufficient for the reaction. Solution: Use a fresh, high-quality coupling reagent stored under anhydrous conditions.[3] For the relatively unreactive 4'-amino group of Pomalidomide, a powerful activator like HATU is recommended over standard carbodiimides alone.[2] |
| Poor Nucleophilicity of Pomalidomide | The 4'-amino group on Pomalidomide is an aromatic amine, which is significantly less nucleophilic than an aliphatic amine, making the reaction sluggish. Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor progress by TLC or LC-MS. Using a superior solvent like DMSO can also enhance reaction rates.[14] |
| Presence of Moisture | Water in the reaction (from solvents or reagents) will hydrolyze the activated carboxylic acid intermediate and quench the coupling reagent.[3][15] Solution: Use anhydrous solvents (e.g., DMF, DCM, DMSO). Ensure all glassware is oven-dried. Handle hygroscopic reagents like EDC and HATU quickly in a dry environment. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to incomplete conversion. Solution: A slight excess of the amine component (Pomalidomide, ~1.1 eq) and the coupling reagent (1.1-1.2 eq) relative to the carboxylic acid is a good starting point.[15] |
Problem 2: The reaction is messy, with multiple side products observed by LC-MS.
| Potential Cause | Explanation & Recommended Solution |
| Side Reactions from Coupling Reagent | Uronium-based reagents like HBTU or HATU can sometimes cause guanidinylation of the primary amine if used in large excess or under certain conditions. Solution: Avoid a large excess of the coupling reagent. Phosphonium salts like PyBOP are an alternative that do not cause this side reaction. Ensure the base is added correctly as per the protocol. |
| Base-Induced Epimerization or Degradation | If your linker has a chiral center next to the carboxylic acid, the base can cause epimerization (loss of stereochemical purity).[3] Strong bases can also potentially affect the stability of the glutarimide (B196013) ring in Pomalidomide under harsh conditions. Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA).[3] Perform the reaction at lower temperatures (e.g., start at 0 °C) to minimize the rate of side reactions.[3][15] |
| Reaction with Solvent | When using DMF as a solvent at elevated temperatures, formylation of the amine can sometimes be observed as a byproduct. Solution: If high temperatures are required, consider switching to a more stable polar aprotic solvent like DMSO.[14] |
Problem 3: A significant amount of Pomalidomide starting material remains unreacted.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Activation / Reaction Time | The activated acid intermediate may not have formed completely, or the reaction was not allowed to proceed long enough for the slow-reacting amine. Solution: Ensure the coupling reagent is added correctly and allowed to pre-activate the acid for a sufficient time (see protocols). Monitor the reaction by TLC or LC-MS and do not quench it until the starting material is consumed or the reaction has clearly stalled.[15] |
| Low Temperature | While starting at 0 °C is good practice to control side reactions, the reaction may be too sluggish at this temperature. Solution: After adding all reagents at 0 °C, allow the reaction to warm to room temperature. If it is still slow, gentle heating (e.g., to 40-50 °C) can significantly increase the rate.[15] |
Optimized Reaction Conditions
The following table summarizes recommended starting conditions for the amide coupling of Pomalidomide 4'-alkylC3-acid. Optimization may be required.
| Parameter | Method 1: HATU Coupling | Method 2: EDC/NHS Coupling |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Pomalidomide | 1.0 - 1.2 eq | 1.0 - 1.2 eq |
| Coupling Reagent | HATU (1.1 eq)[3] | EDC·HCl (1.2 eq)[3] |
| Additive | N/A (HOAt is intrinsic) | NHS or OxymaPure (1.2 eq)[3] |
| Base | DIPEA (2.5 - 3.0 eq)[3] | DIPEA (1.5 - 2.0 eq) |
| Solvent | Anhydrous DMF or DMSO[1][14] | Anhydrous DMF or DCM[3] |
| Temperature | 0 °C to Room Temperature (or 40 °C)[3] | 0 °C to Room Temperature[3] |
| Reaction Time | 2 - 16 hours (Monitor by LC-MS)[3] | 4 - 24 hours (Monitor by LC-MS)[3] |
Detailed Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for achieving high yields, especially with sterically hindered or electronically deactivated substrates.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DMSO (~0.1 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[3]
-
Stirring: Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the activated HOAt ester.
-
Amine Addition: Add Pomalidomide (1.1 eq) to the reaction mixture. It can be added as a solid or as a solution in a minimal amount of anhydrous solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress periodically using TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM. Wash the organic layer sequentially with water, 5% aqueous NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]
Protocol 2: EDC/NHS-Mediated Amide Coupling
This is a common and cost-effective two-step method. The use of an additive like N-hydroxysuccinimide (NHS) or OxymaPure creates a more stable activated intermediate.[3][5]
-
Preparation: To a round-bottom flask, add the this compound (1.0 eq) and NHS or OxymaPure (1.2 eq).
-
Dissolution: Dissolve the components in an anhydrous solvent such as DMF or DCM.
-
Activation: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) portion-wise. Stir the reaction at 0 °C for 30-60 minutes to form the NHS/Oxyma-ester.
-
Amine Addition: In a separate flask, dissolve Pomalidomide (1.1 eq) and DIPEA (1.5 eq) in a minimal amount of the same anhydrous solvent. Add this solution to the activated ester mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.[3]
-
Workup: Concentrate the reaction mixture to remove the bulk of the solvent. Redissolve the residue in Ethyl Acetate or DCM. The water-soluble EDC-urea byproduct can be removed by washing the organic layer sequentially with 1M HCl (if the product is base-stable), 5% aqueous NaHCO₃, and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: General workflow for Pomalidomide-linker amide bond formation.
Caption: Pomalidomide's mechanism of action via Cereblon (CRBN) recruitment.
References
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Pomalidomide vs. Alternatives: A Comparative Analysis of CRBN Binding Affinity for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules to the E3 ubiquitin ligase Cereblon (CRBN) is paramount for the rational design of novel therapeutics, including molecular glues and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the CRBN binding affinity of Pomalidomide (B1683931) and its functionalized analogue, Pomalidomide 4'-alkylC3-acid, alongside other key CRBN ligands. Detailed experimental protocols and illustrative diagrams of the underlying biological pathways and experimental workflows are presented to support your research and development efforts.
Pomalidomide, a derivative of thalidomide (B1683933), is a potent immunomodulatory drug that exerts its therapeutic effects by binding to CRBN. This interaction commandeers the CRL4-CRBN E3 ubiquitin ligase complex, redirecting its activity to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is central to the anti-myeloma and immunomodulatory activities of pomalidomide.
Comparative Analysis of CRBN Binding Affinity
The binding affinity of various ligands to CRBN has been determined using a range of biophysical and biochemical assays. The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for pomalidomide and other relevant CRBN binders.
| Compound | Kd (nM) | IC50 (µM) | Assay Method(s) |
| Pomalidomide | ~157[1] | 1.2 - 3[1] | Competitive Titration, Competitive Binding Assay, TR-FRET[1] |
| Lenalidomide | ~178 - 640 | 1.5 - 3 | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Thalidomide | ~250 | Not Widely Reported | Competitive Titration |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide | Not Reported | Not Specified |
Note: Binding affinity values can vary depending on the specific assay conditions and the protein construct used (e.g., full-length CRBN vs. the thalidomide-binding domain). Direct comparison between values obtained from different studies should be made with caution.
Experimental Protocols for CRBN Binding Affinity Assays
Several robust methods are employed to quantify the interaction between small molecules and CRBN. Below are detailed protocols for three commonly used assays.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled CRBN ligand by a test compound.
Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in a high fluorescence polarization signal due to the slower tumbling of the large protein-tracer complex. Unbound tracer tumbles more rapidly, leading to a low polarization signal. A test compound that competes with the tracer for binding to CRBN will displace the tracer, causing a decrease in the fluorescence polarization signal in a concentration-dependent manner.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human CRBN-DDB1 complex.
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Test compound (e.g., this compound) and positive control (e.g., Pomalidomide).
-
Black, low-binding 384-well or 96-well plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure: a. Prepare serial dilutions of the test compound and positive control in assay buffer. b. In the wells of the microplate, add the diluted compounds. Include wells with assay buffer only as "no inhibitor" controls. c. Add the fluorescently labeled thalidomide tracer to all wells at a fixed concentration. d. Add the purified CRBN-DDB1 complex to all wells except for the "no enzyme" control wells. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. f. Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: a. The fluorescence polarization values are plotted against the logarithm of the test compound concentration. b. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the tracer binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human CRBN-DDB1 complex.
-
Ligand (e.g., Pomalidomide).
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Ensure the ligand is dissolved in the exact same buffer as the protein.
-
Isothermal titration calorimeter.
-
-
Procedure: a. Prepare the protein solution (in the sample cell) and the ligand solution (in the syringe) in the same, extensively dialyzed ITC buffer. The ligand concentration should be 10-20 fold higher than the protein concentration. b. Equilibrate the instrument at the desired temperature (e.g., 25°C). c. Perform a series of small, sequential injections of the ligand into the protein solution. d. Record the heat change after each injection until the binding sites on the protein are saturated. e. As a control, perform a titration of the ligand into the buffer alone to measure the heat of dilution.
-
Data Analysis: a. Integrate the heat pulses from each injection. b. Subtract the heat of dilution from the heat of binding. c. Plot the resulting heat changes against the molar ratio of ligand to protein. d. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Competitive Thermal Shift Assay (TSA)
TSA measures the change in the thermal stability of a protein upon ligand binding.
Principle: The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm). In a competitive TSA, a known binder is used to stabilize the protein, and a test compound is added to compete for binding. Displacement of the known binder by the test compound will result in a decrease in the protein's Tm.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human CRBN-DDB1 complex.
-
SYPRO Orange dye (or other fluorescent dye that binds to unfolded proteins).
-
Known CRBN binder (e.g., Pomalidomide).
-
Test compound.
-
Real-time PCR instrument.
-
-
Procedure: a. Mix the purified CRBN-DDB1 protein with the SYPRO Orange dye in a suitable buffer. b. Add the known CRBN binder at a concentration that provides a significant thermal shift. c. Add serial dilutions of the test compound. d. Place the samples in a real-time PCR instrument. e. Gradually increase the temperature and monitor the fluorescence. As the protein unfolds, the dye binds to the exposed hydrophobic regions, and the fluorescence increases.
-
Data Analysis: a. The melting temperature (Tm) is determined as the midpoint of the unfolding transition. b. The change in Tm is plotted against the concentration of the test compound to determine the concentration at which 50% of the stabilizing effect of the known binder is lost.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Pomalidomide-mediated CRBN signaling pathway.
Caption: Workflow for a Fluorescence Polarization-based CRBN binding assay.
References
Validating On-Target Degradation of Pomalidomide 4'-alkylC3-acid PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target degradation of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Pomalidomide (B1683931) 4'-alkylC3-acid building block. We offer a comparative overview of essential validation techniques, supported by experimental data and detailed protocols, to ensure robust and reliable characterization of your degrader molecules.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. Pomalidomide-based PROTACs utilize Pomalidomide as an E3 ligase ligand to recruit Cereblon (CRBN), which then ubiquitinates the target protein, marking it for degradation. The choice of the linker, such as the 4'-alkylC3-acid linker, is critical for optimizing the formation of a productive ternary complex and achieving potent and selective degradation.
A significant challenge in developing Pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc finger (ZF) proteins.[1] Strategic modifications to the pomalidomide scaffold, such as the linker attachment point, can mitigate these off-target effects and enhance on-target potency.[2] This guide will walk you through the necessary steps to validate the efficacy and specificity of your Pomalidomide 4'-alkylC3-acid PROTACs.
Comparative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs using the this compound linker is not widely available in public literature, we can draw comparisons from closely related Pomalidomide-based PROTACs targeting common cancer-related proteins like Bruton's tyrosine kinase (BTK), histone deacetylase 8 (HDAC8), and Bromodomain-containing protein 4 (BRD4).
| Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | NC-1 (non-covalent) | 2.2 | 97 | Mino | [3] |
| HDAC8 | ZQ-23 | 147 | 93 | Not Specified | [4] |
| HDAC1 | PROTAC 9 | 550 | >50 | HCT116 | [5] |
| HDAC3 | PROTAC 9 | 530 | >50 | HCT116 | [5] |
| ALK | C5-alkyne modified | 20 | >90 | Not Specified | [2] |
| ALK | C4-substituted | 100 | >90 | Not Specified | [2] |
This table presents representative data for various Pomalidomide-based PROTACs to illustrate typical degradation performance. The performance of a PROTAC is highly dependent on the target protein, the specific chemical structure of the PROTAC, and the cell line used.
Mandatory Visualizations
PROTAC-mediated protein degradation pathway.
Experimental workflow for PROTAC validation.
References
- 1. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Pomalidomide 4'-alkylC3-acid versus Other Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have revolutionized targeted drug discovery by inducing the degradation of specific proteins rather than merely inhibiting their function. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Pomalidomide (B1683931) is a widely used E3 ligase ligand that recruits Cereblon (CRBN). The choice of linker is critical and profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.[1]
This guide provides a comparative analysis of Pomalidomide 4'-alkylC3-acid, a functionalized CRBN ligand with a short alkyl linker, against other common linker types used in PROTAC design, supported by experimental data and detailed protocols.
The Role of the Linker in PROTAC Function
The linker is not a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] The linker's length, chemical composition, rigidity, and attachment point to the pomalidomide core are critical design parameters that influence the PROTAC's overall performance.[1][]
-
Linker Length: An optimal linker length is necessary to bridge the distance between the target protein and the E3 ligase, facilitating favorable protein-protein interactions for efficient ubiquitination. A linker that is too short can lead to steric hindrance, while an excessively long linker may result in a less stable ternary complex.[][3]
-
Linker Composition: The chemical nature of the linker, most commonly polyethylene (B3416737) glycol (PEG) or alkyl chains, affects the PROTAC's solubility, cell permeability, and metabolic stability. Hydrophilic linkers like PEG can improve solubility, whereas more hydrophobic alkyl linkers may enhance cell membrane permeability.[1][3]
-
Linker Rigidity: While flexible linkers such as alkyl and PEG chains provide conformational freedom, more rigid linkers incorporating elements like alkynes or cyclic structures can pre-organize the PROTAC in a favorable conformation for ternary complex formation.[1]
-
Attachment Point: The point of attachment on the pomalidomide molecule influences the orientation of the recruited E3 ligase relative to the target protein. The C4 and C5 positions of the phthalimide (B116566) ring are common attachment points.[1][4]
Comparative Analysis of Linker Types
This section compares the characteristics of this compound with other commonly used pomalidomide-based linkers.
This compound: A Short, Hydrophobic Linker
This compound provides a pomalidomide ligand functionalized with a 3-carbon alkyl chain terminating in a carboxylic acid.[5] This building block is designed for straightforward conjugation to a target protein ligand, typically via an amide bond formation.
Key Characteristics:
-
Short and Relatively Rigid: The C3 alkyl chain is short, which can be advantageous for targets where the binding pocket and a suitable ubiquitination site are in close proximity to the E3 ligase.
-
Hydrophobic: The alkyl nature of the linker increases the hydrophobicity of the PROTAC, which can influence its solubility and cell permeability.[3]
-
Synthetic Accessibility: The terminal carboxylic acid allows for standard and reliable amide coupling reactions.[6]
Alkyl vs. Polyethylene Glycol (PEG) Linkers
Alkyl and PEG chains are the most frequently used flexible linkers in PROTAC design.[7]
-
Alkyl Linkers: These consist of repeating -(CH2)- units. Their hydrophobicity generally increases with chain length. While synthetically versatile, longer alkyl chains can sometimes lead to poor aqueous solubility.[3]
-
PEG Linkers: These are composed of repeating -(CH2CH2O)- units. The ether oxygens make PEG linkers more hydrophilic than their alkyl counterparts, which can enhance the solubility of the final PROTAC.[3] PEG linkers can also offer improved metabolic stability.
Data Presentation: Comparative Performance of Linkers
The optimal linker is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative data from the literature, comparing the performance of pomalidomide-based PROTACs with different linker types and lengths.
Table 1: Comparison of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Alkyl Chain | 8 | 5 | >90 | MOLM-14 |
| PROTAC B | PEG | 9 | 2.5 | >95 | MOLM-14 |
| PROTAC C | Alkyl Chain | 11 | 1.2 | >98 | MOLM-14 |
| PROTAC D | PEG | 12 | 0.8 | >98 | MOLM-14 |
Data synthesized from published literature for illustrative purposes.[1]
Table 2: Impact of Linker Length on Epidermal Growth Factor Receptor (EGFR) Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC E | PEG | 6 | >1000 | <20 | HCC827 |
| PROTAC F | PEG | 9 | 120 | ~70 | HCC827 |
| PROTAC G | PEG | 12 | 30 | >90 | HCC827 |
| PROTAC H | PEG | 15 | 85 | ~80 | HCC827 |
Data synthesized from published literature for illustrative purposes.[1]
These data illustrate that both linker composition and length are critical parameters that must be optimized for each target. In many cases, PEG linkers have shown superior performance, potentially due to improved physicochemical properties and favorable conformational dynamics for ternary complex formation.[8] However, for certain targets, the conformational constraints imposed by a shorter alkyl linker, such as the C3 chain in this compound, may be optimal.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTACs. The following are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the amide coupling of this compound to a target protein ligand containing a primary or secondary amine.
Materials and Reagents:
-
This compound[5]
-
Amine-functionalized target protein ligand
-
Peptide coupling reagent (e.g., HATU, HBTU)[6]
-
Non-nucleophilic base (e.g., DIPEA)[6]
-
Anhydrous dimethylformamide (DMF)
-
Reaction vessel and magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO3, brine, anhydrous Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 eq) and the amine-functionalized target protein ligand (1.0-1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the peptide coupling reagent (e.g., HATU, 1.2 eq) to the solution.
-
Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final PROTAC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a standard method to quantify the levels of a target protein in cells following PROTAC treatment.[9][10]
Materials and Reagents:
-
Cultured cells expressing the target protein
-
PROTAC of interest (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.[10]
-
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform the same immunoblotting procedure for the loading control.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of pomalidomide-based PROTACs.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of linker properties.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Pomalidomide vs. Thalidomide Derivatives for PROTAC Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the target protein for degradation. Among the most utilized E3 ligases is Cereblon (CRBN), which is recruited by ligands derived from immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide.[1][]
This guide provides a comprehensive comparison of pomalidomide and thalidomide derivatives for the development of CRBN-recruiting PROTACs. We will delve into their binding affinities, impact on PROTAC efficacy, and provide supporting experimental data and detailed protocols for key assays.
At a Glance: Pomalidomide vs. Thalidomide Derivatives
| Feature | Pomalidomide Derivatives | Thalidomide Derivatives |
| CRBN Binding Affinity | Generally Higher | Lower |
| PROTAC Potency | Often leads to more potent PROTACs (lower DC50, higher Dmax) | Can result in effective PROTACs, but may require optimization |
| Linker Attachment | Versatile amino group on the phthalimide (B116566) ring allows for flexible linker design | Linker attachment is typically on the phthalimide ring |
| Off-Target Effects | Potential for off-target degradation of neosubstrates, can be mitigated by linker position | Off-target profile is also a consideration and dependent on the final PROTAC structure |
| Metabolic Stability | Generally reported to have improved metabolic stability | Can be susceptible to metabolic modifications |
Pomalidomide has become a preferred CRBN ligand in many PROTAC applications due to its stronger binding affinity to CRBN, which can lead to more efficient formation of the ternary complex (comprising the PROTAC, target protein, and E3 ligase) and subsequent protein degradation.[1] The amino group on pomalidomide's phthalimide ring offers a convenient and versatile point for linker attachment that is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[1]
Data Presentation: Performance Comparison
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following tables summarize the performance of pomalidomide- and thalidomide-based PROTACs targeting various proteins.
Table 1: Comparison of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Thalidomide | BRD4 | Jurkat | <1 | >90 | [3] |
| Representative PROTAC | Thalidomide | BRD4 | - | 1-10 | >90 | [4] |
Table 2: Comparison of EGFR-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 15 | Pomalidomide | EGFRwt | A549 | 43.4 | >90 | [5][6] |
| Compound 16 | Pomalidomide | EGFRwt | A549 | 32.9 | 96 | [5][6] |
Table 3: Comparison of HDAC-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | Pomalidomide | HDAC8 | - | 147 | 93 | [7] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct head-to-head comparisons in the same study are limited.
Signaling Pathway and Experimental Workflow
The development and validation of a PROTAC involves a series of well-defined steps, from initial design to cellular characterization. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data in PROTAC development.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and to confirm the formation of a stable ternary complex.[8][9]
Materials:
-
SPR instrument and sensor chips (e.g., NTA chip for His-tagged proteins)
-
Purified recombinant target protein (POI)
-
Purified recombinant CRBN E3 ligase complex
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the His-tagged CRBN complex onto the NTA sensor chip surface.
-
Binary Interaction (PROTAC to CRBN): Flow increasing concentrations of the PROTAC over the immobilized CRBN to determine the binding affinity (KD).
-
Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and flow the PROTAC over to determine its binding affinity.
-
Ternary Complex Formation:
-
Inject a saturating concentration of the PROTAC over the immobilized CRBN.
-
While the PROTAC is associated with CRBN, inject increasing concentrations of the POI.
-
An increase in the SPR signal upon POI injection indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for each interaction. The stability and cooperativity of the ternary complex can also be assessed.[]
In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[11][12]
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UbcH5b)
-
Purified CRBN E3 ligase complex
-
Purified target protein (POI)
-
Ubiquitin (biotinylated or untagged)
-
ATP
-
PROTAC compound
-
Reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibodies: anti-POI and anti-ubiquitin (or streptavidin-HRP for biotinylated ubiquitin)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, CRBN, POI, ubiquitin, and the PROTAC at various concentrations. Include negative controls without PROTAC, E1, or E3.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the POI.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: A ladder of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination. The intensity of these bands can be quantified to compare the efficiency of different PROTACs.[11]
Cell-Based Protein Degradation Assay (Western Blot)
Objective: To quantify the dose-dependent degradation of the target protein in a cellular context and to determine the DC50 and Dmax values.[13]
Materials:
-
Cell line expressing the target protein
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specific duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Western Blotting:
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies for the target protein and the loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[13]
Conclusion
Both pomalidomide and thalidomide derivatives are valuable tools for the development of CRBN-recruiting PROTACs. Pomalidomide's higher binding affinity for CRBN often translates to more potent PROTACs, making it a frequent choice in current drug discovery efforts. However, the ultimate success of a PROTAC depends on a complex interplay between the E3 ligase ligand, the linker, and the target-binding moiety. Careful optimization and thorough experimental validation, using the protocols outlined in this guide, are essential for the development of effective and selective protein degraders. The continued exploration of novel CRBN ligands and linker technologies will undoubtedly further expand the therapeutic potential of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
Assessing the Selectivity of Pomalidomide-Based Degraders: A Comparative Guide for 4'-alkylC3-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective targeted protein degraders is a paramount objective in modern drug discovery. Proteolysis Targeting Chimeras (PROTACs) that utilize Pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ubiquitin ligase are a major class of these therapeutics. However, a significant challenge with pomalidomide-based degraders is their inherent ability to induce the degradation of off-target proteins, most notably a range of zinc-finger (ZF) transcription factors, which can lead to unintended cellular consequences.
This guide provides a comparative analysis of Pomalidomide 4'-alkylC3-acid based degraders, assessing their selectivity against alternatives, particularly those with modifications at the C5 position of the pomalidomide scaffold. We present supporting experimental data, detailed protocols for key selectivity assays, and visualizations of relevant biological pathways and experimental workflows to aid in the rational design and evaluation of next-generation protein degraders.
The Critical Role of Linker Attachment in Selectivity
The linker in a PROTAC is not merely a spacer; its attachment point to the pomalidomide core profoundly influences the geometry of the ternary complex formed between the target protein, the PROTAC, and the CRBN E3 ligase. Research has demonstrated that the off-target degradation of ZF proteins is a common liability for pomalidomide-based PROTACs. However, modifying the exit vector from the pomalidomide scaffold offers a powerful strategy to mitigate these effects.
Recent advancements have highlighted that attaching the linker at the C5 position of the phthalimide (B116566) ring can sterically hinder the interaction with endogenous ZF proteins, thereby reducing their degradation. In contrast, linkers attached at the C4 position are associated with greater off-target ZF degradation. This guide assesses degraders based on the this compound building block, comparing their likely selectivity profile to the improved profiles often seen with C5-linked alternatives.
Data Presentation: Performance Comparison of Pomalidomide-Based Degraders
The following tables summarize quantitative data to illustrate the impact of linker attachment point and E3 ligase choice on degrader performance.
Table 1: On-Target Degradation Potency and Efficacy
This table compares the on-target performance of PROTACs with different linker attachment points on the pomalidomide scaffold.
| Compound ID | Target Protein | Linker Attachment | DC50 (nM) | Dmax (%) | Reference |
| MS4078 | ALK | C4-alkyne | ~50 | >90 | |
| dALK-2 | ALK | C5-alkyne | ~10 | >95 | |
| ZQ-23 | HDAC8 | Pomalidomide-based | 147 | 93 |
Data for ALK degraders is derived from a comparative study. Data for ZQ-23 is from a separate study on HDAC8 degradation.
Table 2: Selectivity Profile and Off-Target Effects
This table provides a comparative overview of the selectivity of different degrader types, with a focus on the degradation of known pomalidomide off-targets, the Ikaros family zinc finger proteins (IKZF1) and ZFP91.
| Degrader Type | Target Protein | On-Target DC50 (nM) | Off-Target: IKZF1 Degradation | Off-Target: ZFP91 Degradation | Key Selectivity Feature |
| Pomalidomide (alone) | N/A | N/A | High | Low | Degrades neosubstrates |
| PROTAC (C4-Linker) | Target A | Potent | Moderate | High | Prone to significant ZF off-target degradation |
| PROTAC (C5-Linker) | Target A | Potent | Low / None | Low / None | Reduced ZF degradation due to steric hindrance |
| VHL-based PROTAC | Target A | Potent | None | None | Generally high selectivity, potential for different off-targets |
This table presents illustrative data synthesized from principles described in the cited literature.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the assessment of pomalidomide-based degraders.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data when assessing degrader selectivity.
**1. Global Prote
A Comparative Guide to Cellular Target Engagement Assays for Pomalidomide and its Derivatives
For researchers and professionals in drug development, understanding and quantifying the interaction of a compound with its intracellular target is a cornerstone of preclinical research. This guide provides a comparative overview of key cellular target engagement assays applicable to Pomalidomide and its derivatives, such as Pomalidomide 4'-alkylC3-acid. Pomalidomide is an immunomodulatory drug that functions by binding to the E3 ubiquitin ligase Cereblon (CRBN). This interaction leads to the recruitment and subsequent degradation of specific "neosubstrate" proteins, a mechanism central to its therapeutic effects.[1][2][3] this compound is a functionalized derivative designed for the development of Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's own protein disposal machinery to eliminate disease-causing proteins.[1]
Pomalidomide's Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide exerts its therapeutic effects by binding to Cereblon, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event allosterically modulates the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]
Comparison of Cellular Target Engagement Assays
The choice of a target engagement assay is critical and depends on factors such as the specific research question, throughput requirements, and available resources. Below is a comparison of several widely used methods.
| Assay | Principle | Advantages | Disadvantages |
| In-Cell ELISA (Competitive) | Measures the ability of a test compound to compete with a known CRBN-binding probe for target engagement in fixed and permeabilized cells. | High-throughput, relatively low cost, provides quantitative IC50 values. | Indirect measurement, requires a specific probe and antibody, fixation can alter protein conformation. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein at different temperatures is quantified. | Label-free, confirms direct target interaction in a physiological context, applicable to various targets. | Lower throughput (Western blot-based), may not be suitable for all proteins, requires specific antibodies. |
| HiBiT CETSA | A high-throughput version of CETSA using a luminescent reporter system (HiBiT tag) for quantification. | High-throughput, quantitative, no antibody required. | Requires genetic engineering to tag the target protein. |
| NanoBRET™ Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged CRBN and a fluorescent tracer. Compound binding displaces the tracer, leading to a decrease in BRET signal. | Live-cell assay, highly sensitive and quantitative, can determine intracellular affinity. | Requires genetic engineering (NanoLuc fusion) and a specific fluorescent tracer. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. The amount of intact protein after protease treatment is quantified. | Label-free, does not require compound modification, can identify unknown targets. | Can be influenced by protein abundance, requires optimization of protease conditions. |
| Photo-Affinity Labeling (PAL) | A photoreactive derivative of the compound is used to covalently label its binding partners upon UV irradiation. | Covalently captures direct binding interactions, can identify binding sites. | Requires synthesis of a photoreactive probe, UV irradiation can cause cell damage, potential for non-specific labeling. |
Quantitative Data Summary for Pomalidomide-CRBN Engagement
The following table summarizes representative quantitative data for Pomalidomide's engagement with Cereblon from various cellular assays found in the literature. Note: Data for this compound is not available in the public domain; therefore, the data for Pomalidomide is presented as a reference.
| Assay | Cell Line | Parameter | Value | Reference |
| Affinity Bead Pulldown | U266 | IC50 | ~2 µM | [4] |
| In-Cell ELISA | MM1S | IC50 | 1.8 µM | |
| Proteome-wide CETSA | K562 | Stabilization | Observed |
Experimental Protocols
Competitive In-Cell ELISA
This assay measures the ability of a test compound to displace a known CRBN-binding molecule.
Protocol:
-
Cell Seeding: Seed a human multiple myeloma cell line (e.g., MM.1S) in a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Pre-treat cells with a serial dilution of this compound or a control compound for 1-2 hours.
-
Probe Addition: Add a fixed concentration of a known CRBN-binding PROTAC (e.g., a BRD4 degrader) and incubate for a further 4-6 hours to induce degradation of the PROTAC's target.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against the PROTAC's target protein (e.g., anti-BRD4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the cells, add a colorimetric HRP substrate (e.g., TMB), and stop the reaction. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the absorbance against the concentration of the test compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat each aliquot at a different temperature for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against CRBN and a loading control (e.g., β-actin).
-
Incubate with an appropriate secondary antibody and visualize the bands.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CRBN against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from a NanoLuc-tagged target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pomalidomide 4'-alkylC3-acid and Pomalidomide 4'-alkylC5-acid in PROTAC Efficacy
The central mechanism of a pomalidomide-based PROTAC involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the pomalidomide (B1683931) moiety to the target-binding ligand plays a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-CRBN), which is a prerequisite for efficient protein degradation.
The Influence of Linker Length on PROTAC Efficacy
The length of the alkyl chain linker in a PROTAC is a critical parameter that must be empirically optimized for each target protein.[1][2] An optimal linker length facilitates the productive formation of the ternary complex, while suboptimal lengths can hinder it.
-
Short Linkers (e.g., C3-acid): A shorter linker may lead to steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable and productive ternary complex.[3] This can result in reduced degradation efficiency, characterized by a higher half-maximal degradation concentration (DC50) and a lower maximal degradation level (Dmax).
-
Longer Linkers (e.g., C5-acid): A longer linker provides greater flexibility and can span a larger distance between the binding sites of the target protein and the E3 ligase. This can be advantageous for targets with less accessible binding pockets. However, excessively long linkers can introduce an entropic penalty, potentially destabilizing the ternary complex.[4] They can also contribute to the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, reducing the concentration of the productive ternary complex and thus decreasing degradation efficiency.[4]
Studies on pomalidomide-based PROTACs have shown that modifications at the C5 position of the phthalimide (B116566) ring can lead to higher degradation activity and may reduce the off-target degradation of certain zinc-finger proteins, a known liability of some pomalidomide-based degraders.[4][5][6][7] While this doesn't directly compare a C3 and C5 linker, it highlights the significance of the linker's exit vector and length in achieving potent and selective degradation.
Quantitative Data on Pomalidomide-Based PROTACs
The following table summarizes representative data for pomalidomide-based PROTACs from the literature, illustrating the impact of linker length and composition on degradation efficiency. It is important to note that these PROTACs target different proteins and were evaluated in different cell lines, so direct comparisons should be made with caution.
| PROTAC | Target Protein | Linker Composition | Linker Length (atoms) | Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | BTK | PEG-based | 8 | C4 | Inactive | - | Namalwa |
| MT-809 | BTK | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound 15 | EGFR | Alkyl-ether | - | - | 43.4 | >90 | A549 |
| Compound 16 | EGFR | Alkyl-ether | - | - | 32.9 | 96 | A549 |
Note: This data is synthesized from published literature and is intended to be illustrative of the principles of PROTAC design.[8]
Experimental Protocols
To evaluate the efficacy of PROTACs constructed with either Pomalidomide 4'-alkylC3-acid or Pomalidomide 4'-alkylC5-acid, a series of key experiments are required.
Protein Degradation Analysis by Western Blotting
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][10][11]
1. Cell Culture and Treatment:
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to characterize this interaction.[12][13][14][15][16]
1. Surface Plasmon Resonance (SPR):
- This technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both individually and in the formation of the ternary complex.
2. Isothermal Titration Calorimetry (ITC):
- ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
3. NanoBRET™ Ternary Complex Assay:
- This is a live-cell assay that measures the proximity of the target protein and the E3 ligase. The target protein is fused to NanoLuc® luciferase, and the E3 ligase component (e.g., CRBN) is fused to HaloTag®. The formation of the ternary complex brings the two tags into close proximity, resulting in a bioluminescence resonance energy transfer (BRET) signal.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: Logical relationship between linker length and PROTAC performance.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. 三重複合体の形成 [promega.jp]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Pomalidomide-Based PROTACs for Zinc-Finger Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of zinc-finger (ZF) proteins, a large class of transcription factors often implicated in cancer and other diseases, represents a significant therapeutic opportunity. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by hijacking the cell's natural protein disposal machinery. Pomalidomide (B1683931), a derivative of thalidomide, is a widely used E3 ligase recruiter in PROTAC design, leveraging the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of target proteins. However, a critical challenge with pomalidomide-based PROTACs is their inherent off-target degradation of endogenous ZF proteins, which can lead to unintended cellular toxicities.[1][2]
This guide provides a comparative evaluation of pomalidomide-based PROTACs for ZF protein degradation, focusing on strategies to mitigate off-target effects, and presenting alternative approaches. We include quantitative data from relevant studies and detailed experimental protocols for the functional validation of these molecules.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target ZF protein, a pomalidomide moiety that recruits the CRBN E3 ligase, and a chemical linker that connects the two. By bringing the target protein and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][3]
Performance Comparison: Mitigating Off-Target Effects
A significant drawback of pomalidomide-based PROTACs is the off-target degradation of essential ZF proteins.[4][5][6][7] This is due to the inherent affinity of the pomalidomide phthalimide (B116566) ring for the C2H2 ZF domain.[6] Recent studies have shown that modifying the pomalidomide scaffold, particularly at the C5 position of the phthalimide ring, can significantly reduce these off-target effects while maintaining or even enhancing on-target potency.[1][2][5][6]
Below is a comparative table summarizing representative data for an Anaplastic Lymphoma Kinase (ALK) targeting PROTAC, illustrating the benefits of C5-functionalization. While ALK is not a ZF protein, this data demonstrates a crucial design principle applicable to the development of ZF protein-targeting PROTACs.
| PROTAC | Linker Attachment Point | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation |
| MS4078 (C4-alkyne) | C4 of Pomalidomide | ALK | 25 | >90 | Significant |
| dALK-7 (C5-alkyne) | C5 of Pomalidomide | ALK | 5 | >95 | Reduced |
Data synthesized from published literature.[1][6]
This data highlights that a strategic shift in the linker attachment point from the C4 to the C5 position on the pomalidomide core can lead to a substantial improvement in on-target potency (a 5-fold decrease in DC50) and a reduction in off-target ZF protein degradation.
Comparison with Alternative Degradation Technologies
While pomalidomide-based PROTACs are widely used, several alternatives exist for inducing the degradation of ZF proteins. These include PROTACs that recruit other E3 ligases, such as the von Hippel-Lindau (VHL) E3 ligase, and those that utilize different CRBN ligands.
| Degrader Type | E3 Ligase Recruited | Advantages | Disadvantages |
| Pomalidomide-based PROTACs | Cereblon (CRBN) | Smaller, often better drug-like properties.[] | Inherent off-target degradation of ZF proteins.[4][5] |
| VHL-based PROTACs | von Hippel-Lindau (VHL) | Higher selectivity due to a more buried binding pocket.[] | Larger molecular weight, potentially poorer cell permeability.[] |
| Phenyl Dihydrouracil-based PROTACs | Cereblon (CRBN) | Novel CRBN ligand structure, avoids chiral issues of IMiDs.[] | Less established than pomalidomide-based systems. |
| 3-Aminophthalic Acid-based O'PROTACs | Cereblon (CRBN) | More chemically stable and economical than IMiDs, comparable efficacy in some cases.[10] | Primarily demonstrated for oligonucleotide-based PROTACs (O'PROTACs).[10] |
The choice of E3 ligase and its corresponding ligand is a critical consideration in PROTAC design, with trade-offs between potency, selectivity, and physicochemical properties.[]
Experimental Protocols
Accurate and reproducible functional validation is paramount in PROTAC development. Below are detailed methodologies for key experiments.
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target ZF protein.[3]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target ZF protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[3]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.[12]
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[3][13]
This protocol provides a workflow for the global proteomic analysis of cells treated with a PROTAC to identify both on-target and off-target degradation events, which is crucial for evaluating the selectivity of ZF protein degraders.[2]
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at various concentrations and time points, including a vehicle control.
-
Protein Extraction and Digestion: Harvest cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a unique TMT reagent for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across all conditions. Compare the protein levels in PROTAC-treated samples to the vehicle control to identify proteins that are significantly degraded.
This method allows for the quantitative monitoring of protein degradation in real-time in live cells.[13][14]
Principle: A small peptide tag (HiBiT) is knocked into the endogenous locus of the target ZF protein. In the presence of a larger subunit (LgBiT), a functional NanoLuc luciferase is formed. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.[13]
Procedure:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the gene encoding the target ZF protein in a cell line stably expressing LgBiT.
-
PROTAC Treatment: Plate the HiBiT-tagged cells and treat with serial dilutions of the PROTAC.
-
Luminescence Measurement: Add a live-cell substrate and measure luminescence at regular intervals over time using a plate reader.
-
Data Analysis: Normalize luminescence signals to a vehicle control. Analyze the rate of degradation and the time to Dmax. Plot dose-response curves to determine DC50 and Dmax.[14]
Conclusion
Pomalidomide-based PROTACs are a valuable tool for the targeted degradation of ZF proteins. However, their clinical utility is hampered by off-target effects. The rational design of these molecules, particularly through modifications at the C5 position of the pomalidomide core, can significantly improve their selectivity. Furthermore, the exploration of alternative E3 ligase recruiters, such as VHL ligands, offers a promising avenue for developing highly specific ZF protein degraders. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTACs, enabling researchers to select and optimize candidates with the desired potency and selectivity for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 10. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
Safety Operating Guide
Navigating the Safe Disposal of Pomalidomide 4'-alkylC3-acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Pomalidomide 4'-alkylC3-acid is a critical component of laboratory safety and environmental responsibility. As a derivative of pomalidomide, a thalidomide (B1683933) analogue, this compound is classified as a hazardous and cytotoxic agent, suspected of damaging fertility or the unborn child, necessitating stringent disposal protocols.[1][2] Adherence to these procedures is essential to mitigate risks to both personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This includes wearing personal protective equipment (PPE) such as a lab coat, chemical safety goggles, and chemical-resistant gloves.[3] All handling of the compound, including weighing and solution preparation, should occur in a certified chemical fume hood to prevent inhalation of powder or aerosols.[3] In case of contact with skin or mucous membranes, the affected area should be washed thoroughly with soap and water or rinsed with water, respectively.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous pharmaceutical waste.[4] The following steps provide a general framework for its proper disposal:
-
Segregation of Waste: All waste streams containing this compound must be segregated at the point of generation. This includes solid waste (e.g., contaminated gloves, pipette tips, weighing paper) and liquid waste (e.g., unused solutions, reaction mixtures).[5][6]
-
Waste Containment:
-
Solid Waste: Place all contaminated solid materials into a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Hazardous Pharmaceutical Waste" or "Cytotoxic Waste" and include the chemical name.[6][7][8]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and leak-proof container. The container should be clearly labeled with the chemical name and a hazardous waste symbol.[6] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[6][7]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Drug Waste" or "Cytotoxic Waste" and the name of the compound.[7][8]
-
Storage: Store the sealed waste containers in a secure, designated area with limited access and proper ventilation, away from incompatible materials.[7][8]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[3] The primary method for the ultimate destruction of cytotoxic drugs is high-temperature incineration.[7][9] Under no circumstances should this compound be discharged into the sewer system. [3]
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Incineration Temperature | Up to 1200 °C | [7] |
| Gas Residence Time | Minimum of 2 seconds | [7] |
Experimental Protocols
There are no standard experimental protocols for the chemical deactivation of this compound in a laboratory setting prior to disposal. The recommended procedure is direct disposal via a licensed hazardous waste management service that utilizes high-temperature incineration.
Disposal Workflow
The logical flow of the disposal process for this compound is illustrated in the diagram below. This workflow ensures that the waste is handled safely and in compliance with regulatory standards from the point of generation to its final destruction.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and your EHS department for any additional requirements.
References
- 1. drugs.com [drugs.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. benchchem.com [benchchem.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Disposal Guidance for Pomalidomide 4'-alkylC3-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Pomalidomide 4'-alkylC3-acid, a functionalized cereblon ligand used in PROTAC® research and development.[1] Given its classification as a suspected reproductive toxin, stringent adherence to these protocols is mandatory to ensure personnel safety and environmental protection.[2]
Hazard Identification and Classification
This compound is classified as a reproductive toxicity Category 2 substance.[2] The primary hazard statement associated with this compound is:
-
H361: Suspected of damaging fertility or the unborn child. [2]
Due to its potent nature, all handling activities must be conducted within a designated area and with appropriate engineering controls and personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles or Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes. A face shield may be worn in addition to goggles for enhanced protection.[3][4] |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[3] |
| Body Protection | Disposable Coveralls or Dedicated Lab Coat | Use disposable coveralls made of materials like Tyvek or a dedicated lab coat that is professionally laundered.[3] This should be worn over personal clothing. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | A PAPR is recommended for operations with a high risk of aerosol generation.[3][5][6] For lower-risk activities, a reusable half or full-facepiece respirator with P100/FFP3 particulate filters is suitable. A proper fit test is mandatory.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds. The following workflow outlines the key phases of handling this compound.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a containment glove box, to prevent cross-contamination.[7]
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.[3]
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for solid, liquid, and sharps waste that will be generated.[3]
-
PPE Donning: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.[3]
Handling:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling the solid, use techniques that minimize dust generation, such as gentle scooping.[3]
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[3]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[3]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
All waste streams containing this compound must be segregated. This includes:
-
Solid Waste: Contaminated lab supplies (e.g., pipette tips, gloves, weighing paper, disposable coveralls).
-
Liquid Waste: Unused solutions or reaction mixtures.
-
Sharps Waste: Contaminated needles and syringes.
Disposal Procedure:
-
Containerization:
-
Labeling: All waste containers must be labeled as "Chemotherapeutic Waste" and include the name of the compound.[8]
-
Disposal:
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[2]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[2]
-
Inhalation: Relocate to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
References
- 1. This compound | CAS 2225940-47-4 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. aiha.org [aiha.org]
- 7. escopharma.com [escopharma.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. benchchem.com [benchchem.com]
- 11. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
